Product packaging for 3-hydroxy-2-vinyl-4H-pyran-4-one(Cat. No.:CAS No. 4940-21-0)

3-hydroxy-2-vinyl-4H-pyran-4-one

Cat. No.: B3141952
CAS No.: 4940-21-0
M. Wt: 138.12 g/mol
InChI Key: AZTOBJYXIMCEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy-2-vinyl-4H-pyran-4-one (CAS 4940-21-0) is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the 4-pyrone class of heterocycles, structures known for their diverse biological activities and utility as multifunctional building blocks in synthetic chemistry . This compound serves as a key precursor in the development of novel conjugated molecular systems. Its structure is particularly valuable for creating advanced fluorophores and merocyanine dyes, which are compounds studied for their valuable photophysical properties, such as large Stokes shifts and solvatochromism (color change based on solvent polarity) . These properties are crucial for applications in chemical sensing and bioimaging. The vinyl group at the 2-position provides a reactive handle for further chemical modification, allowing researchers to construct more complex architectures . From a regulatory and safety perspective, this product is labeled For Research Use Only (RUO) . It is strictly intended for laboratory research purposes and is not meant for diagnostic, therapeutic, or any form of human or animal use. References Research and applications of related 4-pyrone derivatives are described in Maly et al. (2022) . Product and safety information is consistent with supplier data for this and analogous research compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O3 B3141952 3-hydroxy-2-vinyl-4H-pyran-4-one CAS No. 4940-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-3-hydroxypyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c1-2-6-7(9)5(8)3-4-10-6/h2-4,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTOBJYXIMCEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=O)C=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Profile of 3-hydroxy-2-vinyl-4H-pyran-4-one and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-vinyl-4H-pyran-4-one belongs to the pyranone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the spectroscopic properties of these molecules is crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This technical guide summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for analogs of this compound. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data of Analogous Compounds

The following tables summarize the available spectroscopic data for key analogs of this compound. This data provides a basis for predicting the spectral characteristics of the title compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
3-hydroxy-4H-pyran-4-one Not SpecifiedData not explicitly found in search results.
4H-pyran-4-one Not SpecifiedData available but specific shifts not detailed in search results.[1]
3-hydroxy-2-methyl-4H-pyran-4-one Not SpecifiedData available but specific shifts not detailed in search results.[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
3-hydroxy-4H-pyran-4-one Not SpecifiedData not explicitly found in search results.
4H-pyran-4-one Not SpecifiedData available but specific shifts not detailed in search results.
3-hydroxy-2-methyl-4H-pyran-4-one Not SpecifiedData available but specific shifts not detailed in search results.

Table 3: FTIR Spectroscopic Data

CompoundTechniqueKey Absorption Bands (cm⁻¹)
3-hydroxy-4H-pyran-4-one KBr WaferData available but specific bands not detailed in search results.[3]
4H-pyran-4-one MeltData available but specific bands not detailed in search results.[1]

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey Fragments (m/z)
3-hydroxy-4H-pyran-4-one Not SpecifiedMolecular Ion (M⁺): 112.016043985 Da.[3]
4H-pyran-4-one GC-MSMolecular Ion (M⁺): 96.[1]
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one Electron IonizationMolecular Weight: 144.1253.[4]

Table 5: UV-Vis Spectroscopic Data

Compound ClassSolventλmax (nm)
Pyranone Derivatives Methanol or EthanolTwo strong absorption bands are typically observed.[5][6]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[7] The solution is then transferred to a 5 mm NMR tube.[7][8] If the sample is not easily solubilized, gentle vortexing or sonication can be applied.[8] Any particulate matter should be filtered before transferring the solution to the NMR tube.[7]

  • Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.[8]

  • Data Acquisition: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure stability.[8] The magnetic field is then shimmed to maximize homogeneity and resolution.[8] The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[8] The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set, and the data collection is initiated.[8]

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform to generate the NMR spectrum.[9] The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind approximately 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[10] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

    • Thin Film Method: For soluble solids, dissolve the sample in a volatile solvent and cast a thin film onto an IR-transparent window (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure to ensure good contact.[10]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/solvent) is collected to account for atmospheric and instrumental interferences.[11]

  • Sample Spectrum: The prepared sample is placed in the FTIR spectrometer's sample compartment.[12] The infrared beam is passed through the sample, and the transmitted or reflected light is measured by the detector.[13]

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically through a gas chromatograph (GC-MS) for volatile compounds or via a direct insertion probe.[14] The sample is vaporized in a vacuum.[15]

  • Ionization: The gaseous sample molecules are ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a radical cation (molecular ion).[16][17] This process can also induce fragmentation of the molecular ion.[15][17]

  • Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a magnetic sector).[16][17]

  • Detection: The separated ions are detected, and the signal is amplified to produce a mass spectrum, which is a plot of ion abundance versus m/z.[17] The most intense peak is designated as the base peak with 100% relative abundance.[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water).[18] The concentration should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0). A blank solution containing only the solvent is also prepared.[18][19]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.[20] Set the desired wavelength range for the scan.[21]

  • Baseline Correction: Fill a cuvette with the blank solvent and place it in the spectrophotometer to record a baseline spectrum.[19][21] This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and initiate the scan.[20] The instrument measures the absorbance of the sample at each wavelength in the specified range.

  • Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation Sample Pure Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet Preparation of KBr Pellet Sample->Pellet Dilution Dilution in UV-Vis Solvent Sample->Dilution MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Pellet->FTIR UVVis UV-Vis Spectroscopy Dilution->UVVis Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FunctionalGroups Functional Group Identification FTIR->FunctionalGroups MolWeight Molecular Weight & Formula MS->MolWeight Conjugation Electronic Transitions & Conjugation UVVis->Conjugation

General Workflow for Spectroscopic Analysis

Conclusion

While specific spectroscopic data for this compound remains elusive, the analysis of its close analogs provides valuable insights into its expected spectral characteristics. The pyranone core, hydroxyl substitution, and vinyl group will each contribute distinct features to the NMR, IR, MS, and UV-Vis spectra. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data, which is essential for the unambiguous characterization of this and other novel compounds in drug discovery and development.

References

Unveiling 3-hydroxy-2-vinyl-4H-pyran-4-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals into the existence, synthesis, and characterization of 3-hydroxy-2-vinyl-4H-pyran-4-one, a pyranone derivative of potential interest.

Introduction: The Elusive Nature of this compound

This compound is a small organic molecule belonging to the pyranone class of compounds. While the pyranone scaffold is prevalent in numerous natural products exhibiting a wide range of biological activities, extensive literature searches indicate that This compound has not been reported as a naturally occurring compound . Searches of scientific databases for its isolation from plant, fungal, bacterial, or marine sources have yielded no results. This suggests that the compound is either not a natural product or its presence in nature has yet to be discovered and documented.

This technical guide, therefore, shifts focus from natural occurrence to the synthetic feasibility of this compound. For researchers and drug development professionals, the synthesis of novel pyranone derivatives holds potential for the discovery of new therapeutic agents. This document provides a proposed synthetic pathway, detailed experimental protocols for analogous reactions, and a discussion of potential characterization methods.

Proposed Synthesis of this compound

Given the absence of a known natural source, the acquisition of this compound relies on chemical synthesis. While a direct synthetic route for this specific molecule is not explicitly detailed in the current literature, a plausible pathway can be constructed based on established methodologies for the synthesis of related 2-vinyl-4H-pyran-4-ones and 3-hydroxy-4H-pyran-4-ones.

The proposed retrosynthetic analysis, illustrated below, disconnects the target molecule into more readily available precursors.

Retrosynthesis target This compound intermediate1 2-vinyl-4H-pyran-4-one derivative target->intermediate1 Hydroxylation intermediate2 3-hydroxy-4H-pyran-4-one target->intermediate2 Vinylation precursor1 2-methyl-4H-pyran-4-one derivative intermediate1->precursor1 Aldol Condensation precursor2 Acetaldehyde intermediate1->precursor2 precursor3 Protected 3,4-dihydroxy-2-butanone precursor1->precursor3

Caption: Retrosynthetic analysis of this compound.

A forward synthesis can be envisioned in two main stages: first, the construction of a 2-vinyl-4H-pyran-4-one core, followed by the introduction of the hydroxyl group at the C3 position.

Synthesis of a 2-vinyl-4H-pyran-4-one Intermediate

The synthesis of 2-vinyl-4H-pyran-4-ones can be achieved through an aldol condensation of a 2-methyl-4H-pyran-4-one with an appropriate aldehyde.

Table 1: Summary of a Representative Experimental Protocol for the Synthesis of a 2-vinyl-4H-pyran-4-one Derivative

StepProcedureReagents & Conditions
1EnaminationA 2-methyl-4-pyrone is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a base like N-methylimidazole in an autoclave.[1]
2Aldol CondensationThe resulting enamine can then be reacted with an aldehyde (e.g., formaldehyde or a protected form) to introduce the vinyl group. Alternatively, direct aldol condensation of the 2-methyl-4-pyrone with an aldehyde can be performed.
3Work-up and PurificationThe reaction mixture is typically treated with a non-polar solvent like n-heptane to precipitate the product, which is then filtered and can be further purified by recrystallization or chromatography.[1]

A general workflow for this synthesis is depicted below:

Synthesis_Workflow start 2-methyl-4H-pyran-4-one step1 Reaction with Aldehyde start->step1 step2 Work-up step1->step2 step3 Purification step2->step3 product 2-vinyl-4H-pyran-4-one step3->product

Caption: General workflow for the synthesis of 2-vinyl-4H-pyran-4-ones.

Introduction of the 3-Hydroxy Group

The introduction of a hydroxyl group at the C3 position of a 4-pyrone ring can be a challenging transformation. One potential strategy involves an oxidation/reduction sequence or an electrophilic hydroxylation. A plausible approach could involve the epoxidation of the double bond within the pyranone ring, followed by a ring-opening reaction.

Table 2: Proposed Protocol for the Hydroxylation of a 2-vinyl-4H-pyran-4-one

StepProcedureReagents & Conditions
1EpoxidationThe 2-vinyl-4H-pyran-4-one is treated with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at low temperatures.
2Ring OpeningThe resulting epoxide is then subjected to acid- or base-catalyzed hydrolysis to open the epoxide ring and form the diol, which could potentially rearrange to the desired 3-hydroxy-pyranone. Acid-promoted transformation of similar pyrone epoxides has been shown to yield 3-hydroxy-4-pyrones.[2]
3Work-up and PurificationThe reaction would require careful quenching and extraction, followed by purification using column chromatography to isolate the desired product.

Characterization

The structural elucidation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the vinyl protons (likely a multiplet system), protons on the pyranone ring, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon, carbons of the pyranone ring (including the carbon bearing the hydroxyl group), and the carbons of the vinyl group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₇H₆O₃. Fragmentation patterns would likely show loss of the vinyl group and/or carbon monoxide.
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the carbonyl group (C=O stretch), and the carbon-carbon double bonds (C=C stretch) of the pyranone ring and the vinyl group.

Potential Signaling Pathways and Biological Activities

While there is no known biological activity for this compound, many other pyranone derivatives are known to interact with various biological targets. For instance, some pyranones exhibit antimicrobial and antioxidant properties. Should this compound be synthesized, it would be a candidate for screening against a variety of biological targets. A hypothetical workflow for investigating the biological activity is presented below.

Biological_Screening_Workflow compound This compound screen Primary Biological Screening (e.g., antimicrobial, antioxidant assays) compound->screen hit Identification of a 'Hit' screen->hit dose_response Dose-Response Studies hit->dose_response target_id Target Identification dose_response->target_id mechanism Mechanism of Action Studies target_id->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: Hypothetical workflow for biological activity screening.

Conclusion

References

Unveiling the Biological Potential of 3-Hydroxy-2-vinyl-4H-pyran-4-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyran-4-one scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide delves into the current understanding of the biological activities associated with the 3-hydroxy-2-vinyl-4H-pyran-4-one core structure. While specific research on this exact molecule is limited, this paper extrapolates potential activities based on structurally related compounds and the known pharmacological profile of the pyran-4-one class. This document aims to provide a foundational resource for researchers interested in the therapeutic potential of this chemical entity.

I. The Pyran-4-one Core: A Hub of Biological Activity

The 4H-pyran-4-one ring system is a key pharmacophore responsible for a diverse range of biological effects. Derivatives of this core have been reported to possess antioxidant, antimicrobial, and anti-influenza properties. The reactivity of the pyran ring, along with the potential for various substitutions, allows for a fine-tuning of its biological profile.

II. Extrapolated Biological Activities of this compound

Based on the biological activities of structurally similar pyran-4-one derivatives, the following potential therapeutic areas for this compound can be hypothesized:

A. Antioxidant Properties:

Many hydroxylated pyran-4-one derivatives are known to exhibit significant antioxidant activity. The hydroxyl group at the C-3 position, in conjunction with the conjugated system of the pyran-4-one ring, could enable the molecule to act as a radical scavenger. This is supported by studies on compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), where the enol structure is crucial for its antioxidant effects[1].

B. Antimicrobial and Antifungal Activity:

The pyran-4-one scaffold is present in various natural products with known antimicrobial and antifungal properties. For instance, fusapyrone and deoxyfusapyrone, which are carbohydrate derivatives of 4-hydroxy-2-pyrones, have demonstrated considerable antifungal activity against pathogens such as Botrytis cinerea and Aspergillus parasiticus[2]. The vinyl group at the C-2 position of this compound may contribute to its interaction with microbial targets.

C. Anti-inflammatory and Antiviral Potential:

Certain pyran derivatives have shown promise as anti-inflammatory and antiviral agents. For example, some tetrahydro-4H-pyran-4-one derivatives have exhibited anti-influenza virus activity[3]. The substitution pattern on the pyran-4-one ring plays a critical role in defining these activities.

III. Synthesis Strategies for Pyran-4-one Derivatives

The synthesis of the 4H-pyran-4-one core can be achieved through various synthetic routes. A common precursor for the synthesis of γ-pyrone is 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid)[4]. General strategies for synthesizing substituted 2-vinyl-4-pyrones have also been developed, which could be adapted for the synthesis of the title compound[5].

Experimental Workflow for Pyran-4-one Synthesis:

Precursor Starting Materials (e.g., Chelidonic Acid) Reaction1 Condensation/ Neutralization Precursor->Reaction1 Intermediate1 Intermediate Product Reaction1->Intermediate1 Reaction2 Decarboxylation (Reflux) Intermediate1->Reaction2 Mixture Crude Pyrone Mixture Reaction2->Mixture Purification Work-up & Crystallization Mixture->Purification FinalProduct Pure Pyran-4-one Derivative Purification->FinalProduct

Caption: General workflow for the synthesis of pyran-4-one derivatives from a precursor molecule.

IV. Future Directions and Research Opportunities

The biological potential of this compound remains largely unexplored. Future research should focus on the following areas:

  • Targeted Synthesis: Development of a specific and efficient synthetic route for this compound.

  • In Vitro Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines, microbial strains, and viral targets to identify its primary biological activities.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological effects, including the identification of specific cellular targets and signaling pathways.

Hypothesized Signaling Pathway Inhibition:

Based on the activities of related compounds, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in disease, such as inflammatory or cell proliferation pathways.

cluster_pathway Potential Target Signaling Pathway Stimulus External Stimulus (e.g., Cytokine) Receptor Cell Surface Receptor Stimulus->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression (e.g., Pro-inflammatory) TF->Gene Response Cellular Response Gene->Response Inhibitor 3-hydroxy-2-vinyl- 4H-pyran-4-one Inhibitor->Kinase2 Inhibition

Caption: Hypothesized inhibition of a generic kinase cascade by this compound.

V. Conclusion

While direct experimental data on this compound is currently lacking, the established biological activities of the broader pyran-4-one class of compounds suggest its potential as a valuable scaffold for drug discovery. Its structural features hint at possible antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide serves as a call to action for the scientific community to further investigate this promising molecule and unlock its full therapeutic potential. The synthesis and rigorous biological evaluation of this compound are critical next steps in this endeavor.

References

The Core Mechanism of Action of 3-hydroxy-2-vinyl-4H-pyran-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-2-vinyl-4H-pyran-4-one is a heterocyclic organic compound belonging to the pyranone class. While direct, in-depth research on the specific mechanism of action of this molecule is limited, this whitepaper synthesizes the available data on structurally similar 3-hydroxy-4-pyrone derivatives to infer a plausible mechanistic profile. This document outlines potential biological activities, including anticancer, antimicrobial, and antioxidant effects, supported by quantitative data from related compounds. Detailed experimental protocols for assessing these activities and diagrams of key signaling pathways are provided to guide future research and drug development efforts.

Introduction

The 4H-pyran-4-one scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds. The presence of the hydroxyl group at the 3-position and the vinyl group at the 2-position of the pyran ring in this compound suggests a potential for diverse biological interactions. Based on the activities of analogous compounds, the primary mechanisms of action are likely to involve the modulation of key cellular pathways related to cell proliferation, microbial growth, and oxidative stress.

Inferred Mechanisms of Action

Based on the established biological activities of structurally related 3-hydroxy-4-pyrone and vinyl-4H-pyran-4-one derivatives, the following mechanisms of action are proposed for this compound.

Anticancer Activity

Several 4H-pyran derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. It is plausible that this compound could interact with the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby halting cell cycle progression.

CDK2_Inhibition This compound This compound CDK2/Cyclin Complex CDK2/Cyclin Complex This compound->CDK2/Cyclin Complex Inhibits Substrate Protein Substrate Protein CDK2/Cyclin Complex->Substrate Protein Phosphorylates ATP ATP ATP->CDK2/Cyclin Complex Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cell Cycle Progression Cell Cycle Progression Phosphorylated Substrate->Cell Cycle Progression Apoptosis_Pathway This compound This compound Pro-apoptotic Signals Pro-apoptotic Signals This compound->Pro-apoptotic Signals Induces Caspase Cascade Caspase Cascade Pro-apoptotic Signals->Caspase Cascade Caspase-3 (inactive) Caspase-3 (inactive) Caspase Cascade->Caspase-3 (inactive) Caspase-3 (active) Caspase-3 (active) Caspase-3 (inactive)->Caspase-3 (active) Activation Cellular Substrates Cellular Substrates Caspase-3 (active)->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis Biofilm_Inhibition This compound This compound Quorum Sensing Signaling PQS Pathway This compound->Quorum Sensing Signaling Inhibits Biofilm Formation Biofilm Formation Quorum Sensing Signaling->Biofilm Formation Bacterial Cells Bacterial Cells Bacterial Cells->Quorum Sensing Signaling CDK2_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare CDK2/Cyclin A2 enzyme, substrate, ATP, and test compound solutions. Mix Combine enzyme, substrate, and test compound in a microplate well. Reagents->Mix Initiate Add ATP to start the kinase reaction. Mix->Initiate Incubate Incubate at 30°C for a defined period (e.g., 30 min). Initiate->Incubate Stop Add a stop solution (e.g., EDTA). Incubate->Stop Detect Measure product formation using a suitable method (e.g., ADP-Glo, fluorescence). Stop->Detect Calculate Calculate percent inhibition relative to a control without the test compound. Detect->Calculate Determine_IC50 Determine the IC50 value from a dose-response curve. Calculate->Determine_IC50

3-hydroxy-2-vinyl-4H-pyran-4-one CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-hydroxy-2-vinyl-4H-pyran-4-one

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its chemical identity, properties, synthesis, and potential biological significance.

Chemical Identity and Properties

This compound is a derivative of 4H-pyran-4-one with a hydroxyl group at the 3-position and a vinyl group at the 2-position.

CAS Number: There are two CAS numbers associated with this compound in different chemical supplier databases: 194361-82-5 [1] and 4940-21-0 [2]. Further verification from primary literature is required to ascertain the correct and universally accepted CAS number.

Molecular Formula: C₇H₆O₃

Molecular Weight: 138.12 g/mol

Table 1: Physicochemical Properties of 3-hydroxy-4H-pyran-4-one (CAS 496-63-9) for Reference

PropertyValueSource
Molecular Weight112.08 g/mol PubChem
Melting Point137-139 °CPubChem
Boiling Point215.5 °C at 760 mmHgPubChem
Water SolubilitySolublePubChem

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively documented in readily accessible scientific literature. However, general strategies for the synthesis of 2-vinyl-4-pyrones have been described. These methods can serve as a basis for developing a specific synthetic route.

General Synthetic Strategy:

A plausible approach involves the functionalization of a pre-existing 2-methyl-4-pyrone derivative. An enamination reaction using a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can introduce a dimethylaminovinyl group at the 2-position. Subsequent transformations can then be envisioned to yield the desired 2-vinyl-4-pyrone.

Hypothetical Experimental Workflow for Synthesis:

G Start Start with 2-methyl-3-hydroxy-4H-pyran-4-one Step1 Protect hydroxyl group Start->Step1 Step2 Enamination with DMF-DMA Step1->Step2 Step3 Modification of dimethylaminovinyl group Step2->Step3 Step4 Deprotection of hydroxyl group Step3->Step4 End This compound Step4->End

Figure 1: A potential synthetic workflow for this compound.

Note: This represents a generalized and hypothetical workflow. The specific reagents, reaction conditions (temperature, solvent, catalysts), and purification methods would need to be determined through experimental optimization.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively characterized. However, the broader class of 3-hydroxy-4H-pyran-4-one derivatives has been investigated for various biological effects, offering insights into the potential areas of interest for this specific compound.

Derivatives of 3-hydroxy-pyran-4-one have been explored as potent inhibitors of HIV-1 integrase[3][4]. The core structure is capable of chelating metal ions, a key interaction for inhibiting this viral enzyme.

Additionally, various 4H-pyran derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities[5]. Some have shown promising results against both Gram-positive and Gram-negative bacteria.

Hypothesized Mechanism of Action (based on related compounds):

Given the structural similarities to known HIV-1 integrase inhibitors, a potential mechanism of action for this compound could involve the inhibition of this enzyme.

G Compound This compound Integrase HIV-1 Integrase Compound->Integrase Binds to Chelation Chelation of Mg2+ ions in active site Integrase->Chelation Inhibition Inhibition of strand transfer Chelation->Inhibition Replication Viral Replication Blocked Inhibition->Replication

Figure 2: Hypothesized signaling pathway for the inhibition of HIV-1 integrase.

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the vinyl protons, the pyran ring protons, and the hydroxyl proton would be expected. The coupling constants between the vinyl protons would be indicative of their stereochemistry.

  • ¹³C NMR: Resonances for the carbonyl carbon, the enol carbon, the carbons of the pyran ring, and the vinyl carbons would be anticipated.

  • IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), carbon-carbon double bonds (C=C stretch) of the pyran ring and vinyl group, and carbon-oxygen bonds (C-O stretch) would be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that could help confirm the structure.

Conclusion

This compound is a compound with potential for further investigation, particularly in the areas of medicinal chemistry and drug discovery. The structural similarity to known bioactive molecules suggests that it may possess interesting biological properties. However, a significant gap exists in the publicly available scientific literature regarding its definitive CAS number, detailed physicochemical properties, specific and reproducible synthetic protocols, and comprehensive biological and spectroscopic characterization. Further research is required to fully elucidate the chemical and biological profile of this molecule. This guide serves as a foundational document to stimulate and direct future research efforts.

References

An In-depth Technical Guide on 3-hydroxy-2-vinyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-vinyl-4H-pyran-4-one is a chemical compound belonging to the pyranone class of heterocyclic compounds. While specific research on this particular molecule is limited in publicly available literature, its structural motifs—a 4H-pyran-4-one core, a hydroxyl group, and a vinyl substituent—suggest potential for interesting chemical and biological properties. The 4-pyrone scaffold is found in a variety of natural products and synthetic compounds exhibiting a broad range of biological activities, including antimicrobial, antiviral, and antitumor effects. This guide aims to provide a comprehensive overview of the known properties of this compound, alongside postulated synthetic approaches and potential areas of application based on analogous structures.

Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆O₃-
Molecular Weight 138.122 g/mol -
CAS Number 4940-21-0[1]

Chemical Structure

The chemical structure of this compound is depicted below.

G Chemical structure of this compound C1 C C2 C C1->C2 C6 C C1->C6 H1 H C1->H1 C3 C C2->C3 O7 O C2->O7 O8 O C2->O8 C4 C C3->C4 C3->C4 H2 H C3->H2 O5 O C4->O5 C4->O8 O5->C6 C6->C1 C9 C C6->C9 H3 H O7->H3 C10 C C9->C10 C9->C10 H4 H C9->H4 H5 H C10->H5 H6 H C10->H6

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthetic Workflow

A potential synthetic pathway could start from a suitable 2-methyl-3-hydroxy-4H-pyran-4-one precursor. The vinyl group could then be introduced via a condensation reaction.

G Proposed Synthetic Workflow for this compound start 2-methyl-3-hydroxy-4H-pyran-4-one step1 Condensation Reaction (e.g., with formaldehyde) start->step1 product This compound step1->product

Caption: A generalized synthetic workflow for 2-vinyl-4-pyrones.

Note: This represents a generalized approach, and the specific reaction conditions, including catalyst, solvent, temperature, and reaction time, would require experimental optimization.

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, the broader class of pyranone derivatives is known for a wide range of pharmacological effects. These activities are often attributed to their ability to interact with various biological targets.

Derivatives of 3-hydroxy-4-pyranones have been investigated for their potential as:

  • Antimicrobial agents: Some pyranones exhibit activity against bacteria and fungi.

  • Anticancer agents: Certain derivatives have shown cytotoxicity against various cancer cell lines.

  • Anti-inflammatory agents: The pyranone scaffold is present in molecules with anti-inflammatory properties.

  • Enzyme inhibitors: Some pyranone derivatives have been found to inhibit specific enzymes.

The biological activity of pyranones can be influenced by the nature and position of their substituents. The vinyl group in this compound introduces a site of unsaturation that could be involved in covalent interactions with biological macromolecules or could influence the molecule's overall shape and electronic properties, thereby affecting its binding to target proteins.

Given that some pyrone molecules have been identified as bacterial signaling molecules in quorum sensing, it is plausible that this compound or its derivatives could play a role in intercellular communication, although this remains to be experimentally verified.[2]

Conclusion and Future Directions

This compound is a molecule with a known chemical formula and molecular weight. While specific experimental data regarding its synthesis, characterization, and biological activity are currently scarce in the public domain, its structural features suggest it could be a valuable target for further investigation. Future research should focus on developing a reliable synthetic protocol, followed by a thorough characterization of its physicochemical properties. Subsequently, screening for various biological activities, guided by the known pharmacology of related pyranone compounds, could unveil its therapeutic potential. The exploration of its role in cell signaling pathways could also be a fruitful area of research for drug development professionals.

References

An In-depth Technical Guide to the Safety and Handling of 3-hydroxy-2-vinyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-vinyl-4H-pyran-4-one is a pyranone derivative with potential applications in drug discovery and organic synthesis. Due to the limited availability of specific safety and toxicological data for this compound, this guide provides a comprehensive overview of its presumed safety and handling requirements based on data from structurally related compounds, namely 3-hydroxy-2-methyl-4H-pyran-4-one and 3-hydroxy-4H-pyran-4-one. This guide is intended to be a resource for researchers, scientists, and professionals in drug development to ensure the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

While specific GHS classification for this compound is unavailable, the classification for the closely related compound, 3-hydroxy-4H-pyran-4-one, provides a strong indication of the potential hazards.

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Pictograms:

alt text

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation, leading to coughing, sneezing, and shortness of breath.[1]

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[1]

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, tearing, and blurred vision.[1]

  • Ingestion: The toxicological effects of ingestion are unknown, but it should be considered harmful.

Physical and Chemical Properties

Specific experimental data for this compound is not available. The following table summarizes the properties of the closely related compound, 3-hydroxy-2-methyl-4H-pyran-4-one, to provide an estimate.

PropertyValue (for 3-hydroxy-2-methyl-4H-pyran-4-one)
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
AppearanceWhite crystalline powder[2]
Melting Point160-164 °C[2][3]
Boiling Point205 °C[3]
SolubilitySlightly soluble in water. Soluble in ethanol and propylene glycol.[4]
Storage Temperature2-8°C[3]

Safe Handling and Storage

Given the inferred hazards, strict adherence to the following handling and storage procedures is mandatory.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are required at all times.[5][6]

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) must be worn.[7]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge is necessary.

Engineering Controls
  • All work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

General Hygiene Practices
  • Avoid all personal contact with the substance.

  • Wash hands thoroughly after handling and before leaving the laboratory.[5]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Contaminated clothing should be removed immediately and laundered before reuse.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • The recommended storage temperature for the analogous methyl-substituted compound is 2-8°C.[3]

Experimental Protocols

Representative Synthesis of a 4H-Pyran-4-one Derivative

Reaction: Condensation of an appropriate β-ketoester with an aldehyde in the presence of a base.

Materials:

  • Aryl or alkyl aldehyde

  • Malononitrile

  • β-ketoester

  • Ethanol

  • Piperidine

Procedure:

  • Dissolve the aldehyde, malononitrile, and β-ketoester in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

Note: This is a generalized procedure. The specific substrates, stoichiometry, reaction time, and purification method will need to be optimized for the synthesis of this compound.

Visualizations

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_ppe Gather Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->gather_ppe prep_fume_hood Prepare Chemical Fume Hood gather_ppe->prep_fume_hood weigh_transfer Weigh and Transfer Compound in Fume Hood prep_fume_hood->weigh_transfer reaction_setup Set up Reaction in Fume Hood weigh_transfer->reaction_setup workup Perform Reaction Work-up in Fume Hood reaction_setup->workup decontaminate Decontaminate Glassware and Work Area workup->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for the safe handling of this compound.

Hypothetical Toxicity Pathway (Irritant-Induced Inflammation)

Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Response cluster_physiological Physiological Response cluster_symptoms Clinical Manifestations compound This compound skin_contact Skin Contact compound->skin_contact eye_contact Eye Contact compound->eye_contact inhalation Inhalation compound->inhalation cell_damage Epithelial Cell Damage/ Membrane Disruption skin_contact->cell_damage eye_contact->cell_damage inhalation->cell_damage respiratory_distress Coughing & Wheezing inhalation->respiratory_distress release_mediators Release of Pro-inflammatory Mediators (e.g., Cytokines) cell_damage->release_mediators vasodilation Vasodilation & Increased Permeability release_mediators->vasodilation sensory_nerve_activation Sensory Nerve Activation release_mediators->sensory_nerve_activation immune_cell_recruitment Recruitment of Immune Cells (e.g., Neutrophils) vasodilation->immune_cell_recruitment redness_swelling Redness & Swelling immune_cell_recruitment->redness_swelling pain_itching Pain & Itching sensory_nerve_activation->pain_itching

Caption: A hypothetical signaling pathway for irritant-induced inflammation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-hydroxy-2-vinyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-vinyl-4H-pyran-4-one is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural motifs, which are present in various natural products. The pyranone core is associated with a range of biological activities, and the vinyl substituent offers a site for further chemical modification. This document provides a detailed protocol for the synthesis of this compound, proceeding through a two-step route involving the formation of a furfuryl alcohol intermediate followed by an oxidative ring expansion.

Overall Reaction Scheme

The synthesis of this compound can be achieved in two primary steps:

  • Step 1: Synthesis of 1-(2-furyl)prop-2-en-1-ol via a Grignard reaction between furfural and vinylmagnesium bromide.

  • Step 2: Oxidative Rearrangement (Achmatowicz Reaction) of 1-(2-furyl)prop-2-en-1-ol to yield the target compound, this compound.

Reaction_Scheme Furfural Furfural Intermediate 1-(2-furyl)prop-2-en-1-ol Furfural->Intermediate 1. VinylMgBr Vinylmagnesium bromide in THF FinalProduct This compound Intermediate->FinalProduct 2. mCPBA m-CPBA in CH2Cl2

Caption: Overall synthetic route to this compound.

Experimental Protocols

Part 1: Synthesis of 1-(2-furyl)prop-2-en-1-ol

This procedure details the Grignard reaction of furfural with vinylmagnesium bromide to produce the key intermediate alcohol.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Vinyl bromide

  • Iodine (crystal)

  • Furfural, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Grignard Reagent:

    • To a flame-dried three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of vinyl bromide (1.2 eq) in anhydrous THF to initiate the reaction.

    • Once the reaction begins (disappearance of iodine color and gentle reflux), add the remaining vinyl bromide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Furfural:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of freshly distilled furfural (1.0 eq) in anhydrous THF dropwise via the addition funnel over 30 minutes, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-furyl)prop-2-en-1-ol as a pale yellow oil.

Part 2: Synthesis of this compound

This procedure describes the oxidative rearrangement of the furfuryl alcohol intermediate to the final pyranone product using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 1-(2-furyl)prop-2-en-1-ol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Oxidation Reaction:

    • Dissolve 1-(2-furyl)prop-2-en-1-ol (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantsKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)
1Furfural, Vinylmagnesium bromideTHF0 to RT375-85
21-(2-furyl)prop-2-en-1-olm-CPBA, CH₂Cl₂0 to RT5-750-60

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR δ (ppm): ~7.7 (d, 1H, H-6), ~6.5 (d, 1H, H-5), ~6.2 (dd, 1H, vinyl CH), ~5.8 (d, 1H, vinyl CH₂), ~5.6 (d, 1H, vinyl CH₂), OH signal (broad). (Predicted values based on similar structures)
¹³C NMR δ (ppm): ~175 (C=O), ~160 (C-2), ~145 (C-6), ~140 (C-3), ~130 (vinyl CH), ~120 (vinyl CH₂), ~115 (C-5). (Predicted values based on similar structures)
IR (KBr) ν (cm⁻¹): ~3400 (O-H), ~1650 (C=O, pyrone), ~1600 (C=C), ~980, 920 (vinyl C-H bend).
Mass Spec. Expected [M+H]⁺.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Synthesis of 1-(2-furyl)prop-2-en-1-ol cluster_step2 Step 2: Synthesis of this compound prep_grignard Prepare Vinylmagnesium bromide in THF reaction1 React Furfural with Grignard Reagent at 0°C prep_grignard->reaction1 workup1 Quench with NH4Cl (aq) and Extract with Ether reaction1->workup1 purify1 Dry, Concentrate, and Purify by Column Chromatography workup1->purify1 oxidation Dissolve Intermediate in CH2Cl2 and cool to 0°C purify1->oxidation Intermediate add_mcpba Add m-CPBA portion-wise and react oxidation->add_mcpba workup2 Quench with Na2S2O3 (aq) and Wash with NaHCO3 (aq) add_mcpba->workup2 purify2 Dry, Concentrate, and Purify by Column Chromatography workup2->purify2 final_product This compound purify2->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: 3-Hydroxy-2-vinyl-4H-pyran-4-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-vinyl-4H-pyran-4-one is a valuable and versatile building block in organic synthesis, offering access to a diverse range of complex molecular architectures. Its unique structure, featuring a vinyl group conjugated to a pyranone core with a hydroxyl substituent, provides multiple reactive sites for various transformations. This allows for the construction of novel heterocyclic systems and the synthesis of natural product analogues with potential biological activities. The pyran-4-one scaffold is a common motif in bioactive compounds, exhibiting antitumoral, antibacterial, and antioxidant properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Key Applications

The primary application of this compound in organic synthesis is its role as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The electron-rich diene system of the vinylpyranone readily reacts with various dienophiles to construct complex polycyclic frameworks. This approach is particularly useful for the synthesis of biologically active molecules, including analogues of natural products.

Diels-Alder Reactions

This compound can react with a variety of dienophiles to yield highly functionalized cyclohexene-fused pyranones. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of dienophile and reaction conditions. These Diels-Alder adducts serve as advanced intermediates for the synthesis of a wide range of compounds.[2]

A notable application is in the synthesis of Mulberry Diels-Alder type adducts (MDAAs), which are known for their complex structures and significant biological activities, including anti-HIV, antimicrobial, and anti-inflammatory properties.[3] The vinylpyranone core can mimic the diene portion of the natural precursors in the biosynthesis of these compounds.

Experimental Protocols

Synthesis of this compound

A general strategy for the synthesis of 2-vinyl-4-pyrones involves the functionalization of the corresponding 2-methyl-4-pyrone.[1] A plausible synthetic route to this compound can be adapted from the synthesis of similar vinyl pyrones. The initial step often involves the protection of the hydroxyl group, followed by condensation with an appropriate aldehyde and subsequent dehydration to form the vinyl group.

General Protocol for the Synthesis of a 2-Vinyl-4-Pyrone Derivative (by Analogy):

This protocol is adapted from the synthesis of (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one.[4]

Materials:

  • 3-Hydroxy-2-methyl-4H-pyran-4-one (starting material, requires prior synthesis or commercial source)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N-methylimidazole (NMI)

  • Anhydrous solvent (e.g., autoclave)

  • n-Heptane for purification

Procedure:

  • To a dry autoclave, add 3-hydroxy-2-methyl-4H-pyran-4-one (1 equivalent), DMF-DMA (3 equivalents), and N-methylimidazole (0.5 equivalents).

  • Seal the autoclave and heat the reaction mixture to 120 °C for 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Treat the mixture with boiling n-heptane to extract the product.

  • Decant the hot heptane solution and reduce the volume under vacuum.

  • Cool the concentrated solution to induce crystallization of the product.

  • Filter the solid product and wash with cold n-heptane.

  • Dry the product under vacuum.

Note: This is a generalized procedure and optimization of reaction conditions (temperature, time, and catalyst loading) may be necessary for the specific synthesis of this compound.

Diels-Alder Reaction Protocol

The following is a general protocol for the Diels-Alder reaction of a 3-hydroxy-2-pyrone derivative with a dienophile, which can be adapted for this compound.[5]

Materials:

  • This compound (Diene)

  • Dienophile (e.g., N-ethylmaleimide)

  • Anhydrous solvent (e.g., Toluene or Xylene)

  • Reaction flask with reflux condenser and nitrogen inlet

  • Heating mantle

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add the dienophile (1.2 equivalents) to the solution.

  • Place the flask under a nitrogen atmosphere and heat the mixture to reflux (approximately 110 °C for toluene).

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the dienophile.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Diels-Alder Reaction Data (Hypothetical)

DieneDienophileProductSolventTemp (°C)Time (h)Yield (%)
This compoundN-EthylmaleimideCycloadduct AToluene1101285
This compoundDimethyl acetylenedicarboxylateCycloadduct BXylene1402478
This compoundBenzoquinoneCycloadduct CDioxane100892

Visualization of Synthetic Pathways

Logical Workflow for Synthesis and Application

G cluster_synthesis Synthesis of Building Block cluster_application Application in Diels-Alder Reaction cluster_bioactivity Potential Bioactivity SM 3-Hydroxy-2-methyl-4H-pyran-4-one VinylPyrone This compound SM->VinylPyrone Vinyl Group Formation Cycloadduct Diels-Alder Adduct VinylPyrone->Cycloadduct Dienophile Dienophile (e.g., N-Ethylmaleimide) Dienophile->Cycloadduct Bioactive Bioactive Molecule Cycloadduct->Bioactive Further Functionalization

Caption: Synthetic workflow from starting material to a potentially bioactive molecule.

Signaling Pathways and Biological Relevance

While specific signaling pathways targeted by derivatives of this compound are not yet extensively documented, the broader class of pyran-containing compounds has shown significant biological activity. For instance, certain 4H-pyran derivatives have been investigated for their potential to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting a potential application in cancer therapy.[1] The Diels-Alder adducts derived from vinylpyranones could be screened for their inhibitory activity against various kinases or other enzymes implicated in disease pathways.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a molecule derived from a vinylpyranone Diels-Alder adduct inhibits a signaling pathway involved in cell proliferation.

G cluster_pathway Hypothetical Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Vinylpyranone-derived Inhibitor Inhibitor->Kinase2

Caption: Inhibition of a kinase in a cell signaling pathway by a hypothetical inhibitor.

Conclusion

This compound is a promising building block for the synthesis of complex and potentially bioactive molecules. Its utility in Diels-Alder reactions provides a powerful strategy for the rapid construction of diverse chemical scaffolds. The protocols and data presented here serve as a guide for researchers to explore the full potential of this versatile compound in organic synthesis and drug discovery. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to uncover new therapeutic agents.

References

Application Notes and Protocols for Antioxidant Assays of 3-hydroxy-2-vinyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

As there is no specific published data for 3-hydroxy-2-vinyl-4H-pyran-4-one, the following table summarizes the antioxidant activity of other relevant 4H-pyran derivatives to provide a comparative context for expected results. Researchers should generate their own data for the target compound.

Compound/DerivativeAssayIC50/EC50 (mM)Reference CompoundIC50/EC50 of Reference (mM)Source
4g (a 4H-pyran derivative)DPPH0.329BHT0.245[3]
4j (a 4H-pyran derivative)DPPH0.1941BHT0.245[3]
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)ABTS- (81.1% scavenging at 17.5 µM)BHT- (58.4% scavenging at 17.5 µM)[2]
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)DPPH- (90.7% scavenging at 350 µM)BHT- (87.6% scavenging at 350 µM)[2]

Note: IC50 is the concentration of the antioxidant required to inhibit 50% of the initial free radical concentration. EC50 is the effective concentration to produce 50% of the maximum effect.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample solutions (or positive control) at different concentrations to the wells.

    • For the blank, add 100 µL of methanol instead of the sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Abs_blank is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the positive control.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the sample solutions (or positive control) at different concentrations to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the ABTS•+ solution without the sample.

    • Abs_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Value Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) for the standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.

  • Preparation of standard curve: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample solutions, standard solutions, or a blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents.

Mandatory Visualizations

experimental_workflow cluster_dpph DPPH Assay Workflow cluster_abts ABTS Assay Workflow cluster_frap FRAP Assay Workflow dp_prep_dpph Prepare 0.1 mM DPPH Solution dp_mix Mix DPPH and Sample/Control dp_prep_dpph->dp_mix dp_prep_sample Prepare Sample & Control Dilutions dp_prep_sample->dp_mix dp_incubate Incubate 30 min in Dark dp_mix->dp_incubate dp_read Read Absorbance at 517 nm dp_incubate->dp_read dp_calc Calculate % Inhibition & IC50 dp_read->dp_calc ab_prep_abts Prepare ABTS•+ Solution ab_mix Mix ABTS•+ and Sample/Control ab_prep_abts->ab_mix ab_prep_sample Prepare Sample & Control Dilutions ab_prep_sample->ab_mix ab_incubate Incubate 6 min in Dark ab_mix->ab_incubate ab_read Read Absorbance at 734 nm ab_incubate->ab_read ab_calc Calculate % Inhibition & IC50 ab_read->ab_calc fr_prep_reagent Prepare FRAP Reagent fr_mix Mix FRAP Reagent and Sample/Standard fr_prep_reagent->fr_mix fr_prep_sample Prepare Sample & Standard Dilutions fr_prep_sample->fr_mix fr_incubate Incubate 30 min at 37°C fr_mix->fr_incubate fr_read Read Absorbance at 593 nm fr_incubate->fr_read fr_calc Calculate FRAP Value fr_read->fr_calc

Caption: Experimental workflows for DPPH, ABTS, and FRAP antioxidant assays.

antioxidant_mechanism cluster_pathway Potential Antioxidant Mechanism of this compound compound This compound (Enol Form) ros Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) compound->ros Scavenges oxidized_compound Oxidized Pyranone Derivative (Stable Radical/Non-radical) compound->oxidized_compound Donates H• or e- neutralized_ros Neutralized Species (e.g., H2O, O2) ros->neutralized_ros Accepts H• or e- cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cellular_damage Causes

Caption: Proposed antioxidant mechanism of this compound.

References

Application Notes and Protocols for 3-Hydroxy-2-vinyl-4H-pyran-4-one and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyran-4-one scaffold is a core structural motif found in many natural products and synthetic compounds that exhibit a wide range of biological activities, including potent anticancer properties. While specific research on 3-hydroxy-2-vinyl-4H-pyran-4-one in cancer cell lines is not extensively documented in publicly available literature, numerous studies on its analogs and derivatives have demonstrated significant potential in cancer therapy. These compounds have been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines. This document provides a comprehensive overview of the application of 4H-pyran-4-one derivatives in cancer research, including their mechanism of action, protocols for key experiments, and a summary of their activity.

Mechanism of Action

Derivatives of 4H-pyran-4-one exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. A key target that has been identified for some of these compounds is Cyclin-Dependent Kinase 2 (CDK2).

Cell Cycle Arrest: By inhibiting CDK2, 4H-pyran-4-one derivatives can block the progression of the cell cycle, typically at the G1/S phase transition. This prevents the cancer cells from replicating their DNA and dividing, thereby halting proliferation.[1]

Apoptosis Induction: These compounds have also been shown to induce programmed cell death (apoptosis). This is often mediated through the activation of the caspase cascade, a family of proteases that are central to the apoptotic process. The activation of executioner caspases, such as caspase-3, leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[1]

Data Presentation: Anticancer Activity of 4H-Pyran-4-one Derivatives

The following tables summarize the in vitro anticancer activity of various 4H-pyran-4-one derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Selected 4H-Pyran Derivatives in Human Cancer Cell Lines (µM)

Compound IDHCT-116 (Colon)MCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HeLa (Cervical)
Derivative 175.1[1]43.4[2]35.9[2]2.53[3]-
Derivative 285.88[1]39.0[2]35.1[2]--
Derivative 31.4[3]----
Derivative 44.3[3]----

Note: The specific structures of the derivatives are detailed in the cited literature. This table is a compilation of data from multiple sources to illustrate the general potency of this class of compounds.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Evaluating 4H-Pyran-4-one Derivatives cluster_invitro In Vitro Studies cluster_data Data Analysis A Cancer Cell Line Culture B Treatment with 4H-Pyran-4-one Derivative A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis B->F G Determine IC50 Value C->G H Quantify Apoptotic Cells D->H I Analyze Cell Cycle Distribution E->I J Protein Expression Levels (CDK2, Caspase-3) F->J

Caption: Experimental workflow for in vitro evaluation.

signaling_pathway Proposed Signaling Pathway of 4H-Pyran-4-one Derivatives cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction A 4H-Pyran-4-one Derivative B CDK2 A->B Inhibition E Pro-caspase-3 A->E Activation C G1/S Phase Transition B->C Promotion (Blocked) D Cell Cycle Arrest C->D F Activated Caspase-3 E->F G Apoptosis F->G

Caption: Proposed signaling pathway of 4H-pyran-4-one derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the 4H-pyran-4-one derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the 4H-pyran-4-one derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the 4H-pyran-4-one derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as CDK2 and cleaved caspase-3.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

References

In Vitro Testing of 3-hydroxy-2-vinyl-4H-pyran-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-vinyl-4H-pyran-4-one is a heterocyclic organic compound belonging to the pyranone class. While specific biological data for this compound is not extensively documented, the 4H-pyran-4-one scaffold is present in numerous natural and synthetic molecules exhibiting a wide range of biological activities. Derivatives of 4H-pyran-4-one have been reported to possess antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.[1] The presence of the hydroxyl and vinyl functional groups on the pyranone ring of this compound suggests that it may also exhibit significant biological effects.

These application notes provide a comprehensive set of in vitro protocols to screen and characterize the potential cytotoxic, antioxidant, and anti-inflammatory activities of this compound. The provided methodologies are standard, robust, and widely used in the fields of pharmacology and drug discovery.

General Experimental Workflow

The following diagram outlines a general workflow for the in vitro screening of this compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound This compound StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution WorkingSolutions Prepare Serial Dilutions StockSolution->WorkingSolutions Cytotoxicity Cytotoxicity Assay (MTT) WorkingSolutions->Cytotoxicity Determine Non-toxic Concentrations Antioxidant Antioxidant Assay (DPPH) WorkingSolutions->Antioxidant AntiInflammatory Anti-inflammatory Assay (Nitric Oxide) WorkingSolutions->AntiInflammatory IC50 Calculate IC50/EC50 Values Cytotoxicity->IC50 Antioxidant->IC50 AntiInflammatory->IC50 StatisticalAnalysis Statistical Analysis IC50->StatisticalAnalysis Report Generate Report StatisticalAnalysis->Report

Caption: General workflow for the in vitro screening of a test compound.

Cytotoxicity Assessment: MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] This assay is crucial for determining the concentration range of this compound that is non-toxic to cells, which is essential for subsequent biological activity testing. The assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or RAW 264.7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1088.3 ± 6.2
5065.7 ± 5.5
10042.1 ± 4.9
20015.4 ± 3.7

Antioxidant Activity: DPPH Radical Scavenging Assay

Application Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.[4][5] DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow.[6] The degree of color change is proportional to the radical scavenging activity of the compound.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL). Ascorbic acid or Trolox can be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Then, add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation:

Concentration (µg/mL)% DPPH Scavenging (Mean ± SD)
1015.2 ± 2.1
2535.8 ± 3.5
5052.4 ± 4.1
10078.9 ± 5.3
20091.5 ± 3.9
Ascorbic Acid (50 µg/mL)96.2 ± 2.8

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Application Note: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages plays a key role in the pathogenesis of inflammatory diseases.[7] Therefore, inhibiting NO production is a target for anti-inflammatory drug development. This assay measures the level of nitrite, a stable product of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[8][9] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group (no compound, no LPS), an LPS-only group, and a positive control group (e.g., with dexamethasone).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition.

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)% NO Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + Compound (10 µM)20.5 ± 1.820.5
LPS + Compound (25 µM)14.3 ± 1.544.6
LPS + Compound (50 µM)8.7 ± 1.166.3
LPS + Dexamethasone (10 µM)5.4 ± 0.879.1

Signaling Pathway Diagram: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade in the inflammatory response.[1] Lipopolysaccharide (LPS) activates this pathway, leading to the production of pro-inflammatory mediators like nitric oxide. Compounds with anti-inflammatory activity may exert their effects by inhibiting key components of the NF-κB pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (e.g., iNOS) NO Nitric Oxide (NO) Production

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

References

Application Notes and Protocols: 3-Hydroxy-2-vinyl-4H-pyran-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of 3-hydroxy-2-vinyl-4H-pyran-4-one and its derivatives in drug discovery. This class of compounds has demonstrated significant potential in various therapeutic areas, including antiviral, antibacterial, and neurological disorders. This document details their biological activities, mechanisms of action, and provides protocols for their synthesis and evaluation.

Biological Activities and Therapeutic Potential

Derivatives of the 3-hydroxy-4H-pyran-4-one scaffold have been identified as potent inhibitors of several key biological targets, highlighting their broad therapeutic applicability.

Anti-HIV-1 Activity: Integrase Inhibition

Certain 3-hydroxy-pyran-4-one derivatives have emerged as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These compounds act by chelating the essential metal ions in the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.

Quantitative Data: HIV-1 Integrase Inhibition

CompoundTargetIC50Reference
HPb (halo-benzyl derivative)HIV-1 Integrase0.37 µM[1]
HPd (halo-benzyl derivative)HIV-1 Integrase0.7 µM[1]
HPCAR-28HIV-1 IntegraseLow nanomolar range[2]
Antibacterial Activity: Inhibition of Pseudomonas aeruginosa Biofilm Formation

The 3-hydroxy-4H-pyran-4-one scaffold has been successfully utilized to develop inhibitors of Pseudomonas aeruginosa biofilm formation. These compounds often target the Pseudomonas Quinolone Signal (PQS) quorum sensing system, which is critical for biofilm development and virulence factor production. By disrupting this communication system, these derivatives can prevent the formation of resilient bacterial communities.

Quantitative Data: Pseudomonas aeruginosa Biofilm Inhibition

CompoundMechanism of ActionActivityReference
6aPQS Pathway InhibitionObvious biofilm inhibitory effect at 2.5 µM[3]
10dDual-acting: QS inhibitor and iron chelator68.67% biofilm inhibition at 20 µM
ABA-10PqsR inhibitorIC50: 21.3 µM[4]
19lDual-acting biofilm inhibitorIC50: 0.33 ± 0.06 μM
12hBiofilm inhibitorIC50: 10.59 ± 1.17 μM
Neurological Applications: Isoform-Selective PKC-ζ Inhibition

Substituted 3-hydroxy-2-phenyl-4H-1-benzopyran-4-ones, which share a similar core structure, have been identified as isoform-selective inhibitors of protein kinase C-zeta (PKC-ζ).[5][6] This kinase is implicated in various neurobiological functions, and its modulation is a potential therapeutic strategy for psychostimulant abuse and other neurological disorders. While specific IC50 values for this compound derivatives are not yet available in the public domain, the activity of the related benzopyranones suggests this is a promising area for further investigation.

Experimental Protocols

Synthesis of 3-Hydroxy-pyran-4-one Derivatives as HIV-1 Integrase Inhibitors

This protocol describes a general method for the synthesis of 3-hydroxy-6-methyl-N-(substituted benzyl)-4-oxo-4H-pyran-2-carboxamide derivatives (HPCARs), a class of potent HIV-1 integrase inhibitors.

Experimental Workflow: Synthesis of HPCAR Derivatives

G cluster_0 Step 1: Synthesis of BPCA cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection start Commercially available starting materials bpca 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid (BPCA) start->bpca Previously reported procedure bpca->bpca_in coupling Amide Coupling Reaction (e.g., using a coupling agent like HATU) bpca_in->coupling bpcar 3-(Benzyloxy)-6-methyl-N-(substituted benzyl)-4-oxo-4H-pyran-2-carboxamide (BPCAR) coupling->bpcar amine Substituted benzylamine amine->coupling bpcar->bpcar_in deprotection Benzyl Group Removal (e.g., catalytic hydrogenation) bpcar_in->deprotection hpcar Final Product: 3-Hydroxy-6-methyl-N-(substituted benzyl)-4-oxo-4H-pyran-2-carboxamide (HPCAR) deprotection->hpcar

Caption: Synthetic scheme for HPCAR derivatives.

Materials:

  • 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid (BPCA)

  • Substituted benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Pd/C (Palladium on carbon)

  • Methanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Amide Coupling:

    • Dissolve BPCA (1 equivalent) in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add the desired substituted benzylamine (1.1 equivalents) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the BPCAR derivative.

  • Deprotection:

    • Dissolve the BPCAR derivative in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final HPCAR product.

Pseudomonas aeruginosa Biofilm Inhibition Assay (Crystal Violet Method)

This protocol describes a standard method for quantifying biofilm formation by P. aeruginosa and assessing the inhibitory effects of test compounds.

Experimental Workflow: Biofilm Inhibition Assay

G start Overnight culture of P. aeruginosa dilution Dilute culture 1:100 in fresh LB media start->dilution plating Add diluted culture and test compounds to 96-well plate dilution->plating incubation Incubate at 37°C for 24 hours plating->incubation washing Wash plate to remove planktonic cells incubation->washing staining Stain with 0.1% Crystal Violet washing->staining solubilization Solubilize stain with 30% acetic acid staining->solubilization measurement Measure absorbance at 550 nm solubilization->measurement

Caption: Workflow for the crystal violet biofilm assay.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • 96-well flat-bottom microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow P. aeruginosa overnight in LB broth at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 in fresh LB broth.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate statically at 37°C for 24 hours.

  • Quantification of Biofilm:

    • After incubation, carefully discard the culture medium from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove planktonic cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.

    • Measure the absorbance at 550 nm using a microplate reader.

    • Calculate the percentage of biofilm inhibition relative to the no-treatment control.

Signaling Pathways

PQS Quorum Sensing in Pseudomonas aeruginosa

The Pseudomonas Quinolone Signal (PQS) system is a key regulator of virulence and biofilm formation in P. aeruginosa. 3-Hydroxy-4H-pyran-4-one derivatives can interfere with this pathway, offering a non-bactericidal approach to combatting infections.

G pqsR PqsR (MvfR) pqsABCD pqsABCD operon pqsR->pqsABCD activates pqsE pqsE pqsR->pqsE activates hhq HHQ pqsABCD->hhq synthesizes pqsH pqsH pqs PQS pqsH->pqs converts HHQ to virulence Virulence Factors (e.g., pyocyanin) pqsE->virulence regulates pqs->pqsR activates biofilm Biofilm Formation pqs->biofilm promotes inhibitor 3-Hydroxy-4H-pyran-4-one Derivatives inhibitor->pqsR inhibits

Caption: PQS signaling pathway in P. aeruginosa.

PKC-ζ Signaling in Psychostimulant Addiction

PKC-ζ is a key downstream effector in signaling cascades initiated by drugs of abuse. These pathways are involved in the neuroplastic changes that underlie addiction. Isoform-selective inhibitors of PKC-ζ could potentially reverse or prevent these maladaptive changes.

G drugs Psychostimulants (e.g., cocaine) d1r Dopamine D1 Receptor drugs->d1r activate g_protein G-protein d1r->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka pkc_zeta PKC-ζ pka->pkc_zeta activates downstream Downstream Effectors (e.g., ion channels, transcription factors) pkc_zeta->downstream plasticity Synaptic Plasticity & Addiction downstream->plasticity inhibitor 3-Hydroxy-2-phenyl-4H-1-benzopyran-4-ones inhibitor->pkc_zeta inhibits

Caption: Simplified PKC-ζ signaling in addiction.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and specific activities against a range of challenging targets in infectious diseases and neuroscience. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new drugs based on this privileged chemical structure. Further exploration of this compound class is warranted to fully realize its therapeutic potential.

References

Application Notes and Protocols: Photophysical Properties of 3-Hydroxy-2-vinyl-4H-pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties of 3-hydroxy-2-vinyl-4H-pyran-4-one derivatives and related vinyl-4H-pyran-4-one compounds. Detailed protocols for their characterization and application in cellular imaging and photodynamic therapy are included.

Photophysical Data

The photophysical properties of vinyl-4H-pyran-4-one derivatives are highly sensitive to their molecular structure and the surrounding solvent environment. A notable characteristic is their solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. This is often accompanied by a significant increase in fluorescence intensity in protic solvents like alcohols.[1][2] The prepared conjugated structures have demonstrated valuable photophysical properties, such as a large Stokes shift (up to 204 nm) and a good quantum yield (up to 28%).[1][2]

Below are tabulated photophysical data for representative 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one derivatives, which serve as close structural analogs to the target compounds and illustrate their key characteristics.

Table 1: Photophysical Data of (E)-2-(2-(dimethylamino)vinyl)-6-methyl-4H-pyran-4-one in Various Solvents [1][3]

SolventAbsorption λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission λmax (nm)Stokes Shift (nm)
Dioxane33435,900496162
Acetonitrile33833,100511173
DMSO34429,200514170
i-PrOH35633,100485129
EtOH36131,600480119
MeOH36331,600476113

Table 2: Photophysical Data of Functionalized Enamino-Substituted 4-Pyrones in Methanol [4]

CompoundAbsorption λmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (%)
(E)-2-(tert-butyl)-6-(2-(dimethylamino)vinyl)-4H-pyran-4-one36431,60047611211
(E)-2-((E)-2-(dimethylamino)vinyl)-6-styryl-4H-pyran-4-one38019,70058420428
2,6-bis((E)-2-(dimethylamino)vinyl)-4H-pyran-4-one40851,30052011223

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the UV-Visible absorption spectra of this compound derivatives to determine their absorption maxima (λmax) and molar extinction coefficients (ε).

Materials:

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., methanol, DMSO, acetonitrile)

  • Volumetric flasks and pipettes

  • Microbalance

  • The this compound derivative to be analyzed

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the pyranone derivative and dissolve it in a known volume of the desired spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the λmax. This is the optimal range for accurate measurements.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to dissolve the compound. Place it in the reference and sample holders of the spectrophotometer and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-800 nm).[5]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette back into the sample holder.

  • Data Acquisition: Scan the sample across the same wavelength range used for the baseline correction. The resulting spectrum will show the absorbance of the compound as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy and Quantum Yield Determination

This protocol describes the measurement of fluorescence emission spectra and the determination of the fluorescence quantum yield (Φf) of the pyranone derivatives using a relative method with a known standard.

Materials:

  • Fluorometer equipped with an excitation and emission monochromator and a detector (e.g., a photomultiplier tube)

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Spectroscopic grade solvents

  • Reference dye with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The reference should absorb at a similar wavelength to the sample.[1][6]

  • The this compound derivative to be analyzed

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

  • Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the absorption maximum of the sample. Set the emission wavelength range to cover the expected fluorescence of the sample.

  • Solvent Blank Subtraction: Record the emission spectrum of the pure solvent to account for any background fluorescence or Raman scattering.

  • Sample and Reference Spectra Acquisition:

    • Record the emission spectrum of the sample solution.

    • Without changing the instrument settings, record the emission spectrum of the reference standard solution.

  • Absorbance Measurement: Measure the absorbance of both the sample and reference solutions at the excitation wavelength using a UV-Visible spectrophotometer.

  • Data Analysis and Quantum Yield Calculation:

    • Subtract the solvent blank from the sample and reference emission spectra.

    • Integrate the area under the corrected emission spectra for both the sample and the reference.

    • Calculate the fluorescence quantum yield (Φf) of the sample using the following equation:

    Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • Φf is the fluorescence quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent (if different solvents are used for sample and reference, otherwise this term is 1)[1]

Application in Cellular Imaging

The fluorescent properties of pyranone derivatives make them potential candidates for use as probes in cellular imaging. The following is a general protocol for staining live cells.

Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • Stock solution of the pyranone derivative in DMSO

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

  • Probe Preparation: Prepare a working solution of the pyranone probe by diluting the DMSO stock solution in cell culture medium to the final desired concentration (typically in the low micromolar range).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for a suitable duration (e.g., 15-30 minutes). The optimal staining time and concentration should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any unbound probe.

  • Imaging: Mount the coverslip on a microscope slide or place the imaging dish on the microscope stage. Image the cells using the appropriate excitation and emission filters for the pyranone probe.

Application in Photodynamic Therapy (PDT)

Certain pyranone derivatives may act as photosensitizers for photodynamic therapy. Upon excitation with light of a specific wavelength, a photosensitizer can generate reactive oxygen species (ROS) that induce cell death.

Mechanism of Action: The anti-tumor effects of PDT are generally attributed to three main mechanisms:

  • Direct Tumor Cell Killing: The generation of ROS within the tumor cells leads to apoptosis or necrosis.

  • Vascular Damage: Damage to the tumor vasculature causes thrombosis and hemorrhage, leading to tumor death by depriving it of oxygen and nutrients.[8]

  • Immune Response: The acute inflammation induced by PDT can stimulate an anti-tumor immune response.[8]

The overall process involves the photosensitizer absorbing light energy, transitioning to an excited triplet state, and then transferring this energy to molecular oxygen to produce highly reactive singlet oxygen (a Type II reaction) or participating in electron transfer reactions to produce other ROS (a Type I reaction).[9]

Visualizations

Experimental_Workflow_for_Photophysical_Characterization cluster_synthesis Compound Synthesis & Purification cluster_characterization Photophysical Characterization cluster_data_analysis Data Analysis synthesis Synthesis of 3-hydroxy-2-vinyl- 4H-pyran-4-one Derivative purification Purification (e.g., Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis Characterize Properties fluorescence Fluorescence Spectroscopy uv_vis->fluorescence lambda_max Determine λ_abs & λ_em uv_vis->lambda_max epsilon Calculate Molar Extinction Coefficient (ε) uv_vis->epsilon quantum_yield Quantum Yield Determination fluorescence->quantum_yield fluorescence->lambda_max phi_f Calculate Quantum Yield (Φf) quantum_yield->phi_f stokes_shift Calculate Stokes Shift lambda_max->stokes_shift

Caption: Workflow for the synthesis and photophysical characterization of pyranone derivatives.

Photodynamic_Therapy_Mechanism cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species (ROS) Generation cluster_effects Cellular Effects PS_ground Photosensitizer (PS) (Ground State) PS_singlet Excited Singlet State (¹PS) PS_ground->PS_singlet PS_triplet Excited Triplet State (³PS) PS_singlet->PS_triplet Intersystem Crossing O2_ground Molecular Oxygen (³O₂) PS_triplet->O2_ground Energy Transfer (Type II) ROS_other Other ROS (e.g., O₂⁻, •OH) PS_triplet->ROS_other Electron Transfer (Type I) light Light (hν) light->PS_ground Absorption O2_singlet Singlet Oxygen (¹O₂) (Highly Reactive) O2_ground->O2_singlet cell_damage Oxidative Damage to Cellular Components O2_singlet->cell_damage ROS_other->cell_damage apoptosis Apoptosis cell_damage->apoptosis necrosis Necrosis cell_damage->necrosis vascular_damage Vascular Damage apoptosis->vascular_damage immune_response Immune Response necrosis->immune_response

Caption: General mechanism of action for photodynamic therapy (PDT).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2-vinyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-hydroxy-2-vinyl-4H-pyran-4-one synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using a synthetic route involving the aldol condensation of 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) with formaldehyde.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors. Here are the most common culprits and their solutions:

  • Suboptimal Reaction Conditions: The aldol condensation is sensitive to temperature, reaction time, and catalyst concentration. Ensure you are following a validated protocol. Minor deviations can significantly impact the yield.

  • Poor Quality of Starting Materials: Impurities in the maltol or formaldehyde solution can interfere with the reaction. Use high-purity reagents. It is advisable to use freshly prepared formaldehyde solutions from paraformaldehyde to avoid acidic byproducts found in commercial formalin.

  • Inefficient Dehydration: The initial aldol addition product, 2-(1-hydroxyethyl)-3-hydroxy-4H-pyran-4-one, requires dehydration to form the vinyl group. This step is often the yield-limiting part of the process. Ensure adequate heating and/or the use of a suitable dehydrating agent as specified in the protocol.

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These are discussed in detail in the following questions.

Q2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A2: The formation of a higher molecular weight byproduct is likely due to the reaction of the product, this compound, with another molecule of the enolate of maltol or by polymerization of the vinyl pyranone.

  • To minimize this:

    • Control Stoichiometry: Use a slight excess of formaldehyde to ensure the complete consumption of the maltol enolate.

    • Slow Addition: Add the formaldehyde solution slowly to the reaction mixture to maintain a low concentration of the aldehyde and minimize side reactions.

    • Lower Temperature: Running the initial condensation at a lower temperature can favor the desired reaction over side reactions.

Q3: My final product is difficult to purify and appears to be a mixture. What are the likely impurities?

A3: Common impurities include unreacted maltol, the intermediate aldol addition product, and byproducts from side reactions.

  • Purification Strategy:

    • Column Chromatography: Silica gel chromatography is often effective for separating the desired vinylpyranone from the more polar starting material and intermediate. A gradient elution with a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.

Compound Typical Elution Profile (Hexane:Ethyl Acetate)
This compoundLess polar, elutes earlier
3-hydroxy-2-methyl-4H-pyran-4-one (Maltol)More polar, elutes later
2-(1-hydroxyethyl)-3-hydroxy-4H-pyran-4-oneVery polar, may require higher ethyl acetate concentration

Q4: The dehydration step of the intermediate alcohol is not proceeding to completion. How can I improve this?

A4: Incomplete dehydration is a common issue. Consider the following:

  • Acid/Base Catalysis: The dehydration can be catalyzed by either acid or base. If your current method is inefficient, you might consider switching the catalyst. For example, if you are using a base-catalyzed aldol condensation, a subsequent acid-catalyzed dehydration step (e.g., with p-toluenesulfonic acid) might be more effective.

  • Azeotropic Removal of Water: If the reaction is conducted in a suitable solvent (e.g., toluene or benzene), using a Dean-Stark apparatus to azeotropically remove the water formed during the dehydration can drive the equilibrium towards the product.

  • Higher Temperature: Increasing the reaction temperature can promote dehydration, but be cautious as this may also lead to decomposition or side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and logical synthetic approach is the aldol condensation of 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) with formaldehyde. This reaction proceeds in two main steps:

  • Aldol Addition: The enolate of maltol attacks formaldehyde to form an intermediate β-hydroxy alcohol, 2-(1-hydroxyethyl)-3-hydroxy-4H-pyran-4-one.

  • Dehydration: The intermediate alcohol is then dehydrated to form the desired vinyl group, yielding this compound.

Q2: What are the critical parameters to control for optimizing the yield?

A2: The following parameters are crucial for maximizing the yield:

Parameter Recommendation Reasoning
Purity of Maltol >98%Impurities can inhibit the reaction or lead to side products.
Formaldehyde Source Freshly prepared from paraformaldehydeCommercial formalin contains formic acid, which can interfere with base-catalyzed reactions.
Catalyst Base (e.g., NaOH, KOH, piperidine) or Acid (for dehydration)The choice of catalyst affects reaction rate and selectivity.
Solvent Aprotic solvent for base-catalyzed reaction (e.g., THF, Dioxane)Protic solvents can interfere with the enolate formation.
Temperature 0-25°C for addition, 80-110°C for dehydrationLower temperature for the addition step minimizes side reactions. Higher temperature is needed for dehydration.
Reaction Time Monitor by TLCOver-running the reaction can lead to byproduct formation.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, the following safety precautions are important:

  • Formaldehyde: Formaldehyde is a known carcinogen and a potent irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like NaOH and KOH are corrosive. Avoid contact with skin and eyes.

  • Solvents: Organic solvents should be handled in a fume hood, away from ignition sources.

Experimental Protocols

Key Experiment: Synthesis of this compound via Aldol Condensation

This is a representative protocol based on general principles of aldol condensation and should be optimized for your specific laboratory conditions.

Materials:

  • 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol)

  • Paraformaldehyde

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Hexane

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Preparation of Formaldehyde Solution: In a fume hood, depolymerize paraformaldehyde by heating it in a suitable solvent (e.g., water or THF) with a catalytic amount of base or acid, depending on the subsequent reaction conditions. Titrate the resulting solution to determine the exact concentration of formaldehyde.

  • Aldol Addition:

    • Dissolve maltol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of NaOH (1.1 equivalents) in water dropwise with stirring.

    • Slowly add the prepared formaldehyde solution (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Dehydration:

    • Once the starting material is consumed, neutralize the reaction mixture with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude product containing the intermediate alcohol can be dehydrated by dissolving it in toluene, adding a catalytic amount of p-toluenesulfonic acid, and heating to reflux with a Dean-Stark trap to remove water.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_formaldehyde Prepare Formaldehyde Solution aldol_addition Aldol Addition: Maltol + Formaldehyde prep_formaldehyde->aldol_addition dehydration Dehydration aldol_addition->dehydration workup Aqueous Work-up dehydration->workup chromatography Column Chromatography workup->chromatography final_product 3-hydroxy-2-vinyl- 4H-pyran-4-one chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Suboptimal Conditions low_yield->cause1 cause2 Poor Reagents low_yield->cause2 cause3 Incomplete Dehydration low_yield->cause3 cause4 Side Reactions low_yield->cause4 sol1 Optimize T, Time, Catalyst cause1->sol1 sol2 Use High Purity Reagents cause2->sol2 sol3 Improve Dehydration Method cause3->sol3 sol4 Control Stoichiometry cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yield.

Technical Support Center: Synthesis of 3-hydroxy-2-vinyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-hydroxy-2-vinyl-4H-pyran-4-one. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

Q1: My reaction to introduce the vinyl group at the 2-position of the pyranone ring is resulting in a low yield of the desired product. What are the potential side reactions?

A1: Low yields in the vinylation of a 3-hydroxy-4H-pyran-4-one precursor, often derived from kojic acid, can be attributed to several side reactions. The specific side products will depend on the synthetic route chosen. A common strategy involves the modification of the 2-(hydroxymethyl) group of kojic acid.

  • Formation of Furanone Derivatives: Under certain conditions, particularly with acid or base catalysis, rearrangement of the pyranone ring can occur, leading to the formation of isomeric furanone structures.[1]

  • Ring Opening: The pyranone ring is susceptible to nucleophilic attack, which can lead to ring-opening, especially under harsh basic or acidic conditions.[2]

  • Polymerization of the Vinyl Group: The newly introduced vinyl group can be prone to polymerization, particularly in the presence of radical initiators or certain metal catalysts.

  • Formation of Aldol Condensation Products: If the vinyl group is introduced via an aldol-type condensation with acetaldehyde, self-condensation of the acetaldehyde can occur, leading to crotonaldehyde and subsequent undesired byproducts.

Q2: I am observing a significant amount of an isomeric byproduct that has similar chromatographic behavior to my desired this compound. What could it be and how can I minimize its formation?

A2: A common isomeric byproduct in pyranone synthesis is a furanone derivative.[1] This can arise from a competitive 5-exo-dig cyclization instead of the desired 6-endo-dig cyclization during ring formation or rearrangement.[3]

Troubleshooting Steps:

  • Choice of Catalyst and Solvent: The selectivity between pyranone and furanone formation can be highly dependent on the choice of catalyst and solvent. For instance, in related syntheses, ZnBr₂ has been shown to favor pyranone formation, while Ag₂CO₃ can selectively produce furanones.[1]

  • Temperature Control: Carefully controlling the reaction temperature is crucial. Lower temperatures generally favor the thermodynamically more stable product and can minimize side reactions.

  • Protecting Groups: Utilizing a protecting group for the 3-hydroxy functionality can prevent its interference in the reaction and may direct the desired regioselectivity.

Q3: My purification process is challenging, and I am struggling to separate the target compound from impurities. What purification strategies are recommended?

A3: The purification of polar compounds like this compound can be challenging.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction, a standard aqueous work-up should be performed to remove inorganic salts and highly polar impurities.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system is recommended, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.

  • Preparative HPLC: For obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a common precursor for the synthesis of this compound?

A1: A common and versatile starting material is kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[4][5][6][7] The 2-(hydroxymethyl) group can be chemically modified to introduce the vinyl group.

Q2: Can I use a Wittig-type reaction to introduce the vinyl group?

A2: Yes, a Wittig or Horner-Wadsworth-Emmons reaction is a plausible method. This would involve the oxidation of the 2-(hydroxymethyl) group of a protected kojic acid derivative to the corresponding aldehyde, followed by reaction with a suitable phosphorus ylide (e.g., methylenetriphenylphosphorane).

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Some reagents used in organic synthesis can be toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use. Kojic acid itself can cause skin irritation in some individuals.[8][9][10]

Quantitative Data Summary

CatalystProduct Ratio (Pyranone : Furanone)Reference
ZnBr₂High (Favors Pyranone)[1]
Ag₂CO₃Low (Favors Furanone)[1]

Experimental Protocols

Proposed Synthesis of this compound from Kojic Acid

This is a proposed multi-step synthesis based on standard organic transformations. Optimization of each step is likely necessary.

Step 1: Protection of the 3- and 5-hydroxyl groups of Kojic Acid

  • Dissolve kojic acid in a suitable solvent (e.g., dichloromethane).

  • Add a suitable protecting group reagent (e.g., 2.2 equivalents of tert-butyldimethylsilyl chloride) and a base (e.g., 2.5 equivalents of imidazole).

  • Stir the reaction at room temperature until complete consumption of the starting material (monitored by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography.

Step 2: Oxidation of the 2-(hydroxymethyl) group to the aldehyde

  • Dissolve the protected kojic acid from Step 1 in dichloromethane.

  • Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane).

  • Stir the reaction at room temperature until the alcohol is fully oxidized (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel or Celite and concentrate the filtrate.

Step 3: Wittig Reaction to form the vinyl group

  • Prepare the Wittig reagent by reacting methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C).

  • Add a solution of the aldehyde from Step 2 in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 4: Deprotection

  • Dissolve the protected 2-vinyl pyranone from Step 3 in a suitable solvent (e.g., THF).

  • Add a deprotecting agent (e.g., tetrabutylammonium fluoride for TBDMS groups).

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Perform an aqueous work-up and purify the final product, this compound, by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway Kojic_Acid Kojic Acid Protected_Kojic_Acid Protected Kojic Acid Kojic_Acid->Protected_Kojic_Acid Protection Aldehyde 2-Formyl Pyranone (Protected) Protected_Kojic_Acid->Aldehyde Oxidation Protected_Vinyl_Pyranone Protected 2-Vinyl Pyranone Aldehyde->Protected_Vinyl_Pyranone Wittig Reaction Final_Product This compound Protected_Vinyl_Pyranone->Final_Product Deprotection

Caption: Proposed synthetic pathway to this compound.

Side_Reaction_Pathway Pyranone_Intermediate Pyranone Intermediate Desired_Product Desired Pyranone Product Pyranone_Intermediate->Desired_Product 6-endo-dig cyclization (Desired) Furanone_Byproduct Furanone Byproduct Pyranone_Intermediate->Furanone_Byproduct 5-exo-dig cyclization (Side Reaction)

Caption: Competing cyclization pathways leading to pyranone and furanone products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude Product (NMR, LC-MS) Start->Check_Purity Isomer_Formation Isomer (e.g., Furanone) Detected? Check_Purity->Isomer_Formation Optimize_Conditions Optimize Reaction: - Catalyst - Temperature - Solvent Isomer_Formation->Optimize_Conditions Yes Polymerization Polymerization or Degradation? Isomer_Formation->Polymerization No Optimize_Conditions->Check_Purity Modify_Workup Modify Workup/Purification: - Add Inhibitor - Milder Conditions Polymerization->Modify_Workup Yes Purification_Issue Purification Ineffective Polymerization->Purification_Issue No Modify_Workup->Check_Purity Advanced_Purification Employ Advanced Purification: - Prep-HPLC - Recrystallization Purification_Issue->Advanced_Purification

Caption: Troubleshooting workflow for synthesis and purification issues.

References

Technical Support Center: Purification of 3-hydroxy-2-vinyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 3-hydroxy-2-vinyl-4H-pyran-4-one from a reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Extraction 1. The compound has significant solubility in the aqueous layer. 2. An emulsion formed during extraction. 3. The pH of the aqueous layer is not optimal for partitioning.1. Saturate the aqueous layer with NaCl to decrease the polarity and "salt out" the organic compound. 2. To break an emulsion, add a small amount of brine, gently swirl the separatory funnel, or filter the mixture through a pad of Celite. 3. Adjust the pH of the aqueous layer. Since the target molecule has a hydroxyl group, maintaining a slightly acidic to neutral pH can help keep it in the organic phase.
Poor Separation in Column Chromatography 1. The chosen solvent system has inappropriate polarity. 2. The column was not packed properly, leading to channeling. 3. The sample was overloaded on the column. 4. The compound is degrading on the silica gel.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the target compound. A common starting point for pyranones is a hexane/ethyl acetate mixture.[1] 2. Ensure the silica gel is packed uniformly without any air bubbles. Use the "slurry method" for packing. 3. Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 4. If the compound is acid-sensitive, the silica gel can be neutralized by washing it with a solvent mixture containing a small amount of triethylamine before packing.
Product Fails to Crystallize 1. The compound is not pure enough. 2. The chosen crystallization solvent is not suitable. 3. The solution is not sufficiently concentrated. 4. The cooling process is too rapid.1. Repurify the compound using column chromatography to remove impurities that may be inhibiting crystallization. 2. Select a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Good single solvents for pyranone derivatives include ethanol or n-heptane.[2] A two-solvent system (e.g., ethanol/petroleum ether) can also be effective.[3] 3. Slowly evaporate the solvent until the solution is saturated. 4. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Scratching the inside of the flask with a glass rod can induce nucleation.
Oily Product Obtained After Purification 1. Residual solvent is present. 2. The product has a low melting point. 3. The product may be a mixture of isomers or contain impurities that depress the melting point.1. Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvents. 2. If the product is inherently an oil at room temperature, confirm its purity using analytical techniques like NMR and mass spectrometry. 3. Re-purify the product using a different method or an optimized chromatography gradient.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for purifying crude this compound?

A1: For a crude reaction mixture, a typical workflow would be an initial extraction to remove inorganic salts and highly polar impurities, followed by column chromatography for separation from byproducts and unreacted starting materials. A final recrystallization step can be performed to obtain a highly pure, crystalline product.

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. It can be used to check the composition of the crude mixture, identify the fractions from column chromatography that contain the desired product, and assess the purity of the final product. A suitable visualization method for pyranones on a TLC plate is UV light (254 nm) or staining with potassium permanganate.

Q3: What are some common impurities I might encounter?

A3: Common impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents from the reaction or workup. Depending on the synthetic route, potential byproducts could include isomers or polymeric material.

Q4: Is this compound stable during purification?

A4: While pyran-4-one scaffolds are generally stable, the presence of the vinyl and hydroxyl groups may make the molecule susceptible to degradation under strongly acidic or basic conditions, or at high temperatures. It is advisable to use neutral conditions where possible and avoid excessive heat.

Q5: What analytical techniques should be used to confirm the purity and identity of the final product?

A5: The purity and identity of this compound should be confirmed using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the crystalline solid can also be a good indicator of purity.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate).

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Choose a suitable solvent or solvent system. For pyranone derivatives, ethanol or a mixture of ethanol and petroleum ether has been shown to be effective.[3]

    • Test the solubility of the impure product in small amounts of different solvents. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the impure product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

PurificationWorkflow reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction_mixture->extraction concentration1 Concentration extraction->concentration1 column_chromatography Column Chromatography concentration1->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection concentration2 Concentration of Pure Fractions fraction_collection->concentration2 recrystallization Recrystallization concentration2->recrystallization filtration_drying Filtration & Drying recrystallization->filtration_drying pure_product Pure this compound filtration_drying->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Impure Product after Initial Purification check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Is the product pure? check_purity->is_pure yes Yes is_pure->yes Yes no No is_pure->no No end Pure Product Obtained yes->end oily_product Product is an oil no->oily_product is_oily Is the product an oil? oily_product->is_oily yes_oil Yes is_oily->yes_oil Yes no_oil No is_oily->no_oil No dry_vacuum Dry under high vacuum yes_oil->dry_vacuum re_chromatograph Re-purify by Column Chromatography with a different solvent system no_oil->re_chromatograph re_chromatograph->check_purity crystallize Attempt Recrystallization with different solvents re_chromatograph->crystallize dry_vacuum->check_purity

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Technical Support Center: Synthesis of 3-Hydroxy-2-vinyl-4H-pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-hydroxy-2-vinyl-4H-pyran-4-one and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields can result from several factors. Consider the following troubleshooting steps:

  • Inadequate Catalyst Activity: The choice and condition of the catalyst are critical. For the synthesis of 4H-pyran derivatives, various catalysts have been shown to be effective. If you are experiencing low yields, consider the following:

    • Catalyst Screening: If using a standard catalyst like piperidine or acetic acid with mediocre results, consider screening other reported catalysts for pyran synthesis. For instance, Neodymium (III) oxide (Nd2O3) has been shown to be a highly efficient catalyst for the synthesis of 4H-pyran derivatives, potentially increasing yields significantly.[1]

    • Catalyst Loading: Ensure the optimal catalyst loading is used. For solid-supported catalysts like KOH loaded on CaO, the percentage of loading can dramatically affect the yield. It was found that 20% KOH loaded on CaO gave a 92% yield, while higher or lower loadings resulted in decreased yields.[2]

    • Catalyst Deactivation: If using a recyclable catalyst, ensure it has been properly regenerated and is not poisoned from previous runs.

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Increasing the reaction temperature can sometimes improve yields. For example, in the enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one, increasing the temperature from 100 °C to 120 °C significantly improved the yield.[3] However, be aware that excessively high temperatures can lead to side product formation.

  • Incorrect Solvent: The polarity and nature of the solvent can influence the reaction outcome.

    • Some reactions are sensitive to the solvent used. For instance, in the synthesis of certain 4H-pyran derivatives using KOH-loaded CaO, solvents like CH2Cl2 or CHCl3 did not yield the desired product effectively, while solvent-free conditions at 60°C were optimal.[2]

  • Reaction Time: The reaction may not be running to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some catalysts can dramatically reduce the required reaction time. For example, using Nd2O3 reduced the reaction time to 45 minutes for a high yield, compared to 12 hours with acetic acid.[1]

Question: I am observing the formation of significant side products. How can I improve the selectivity?

Answer: The formation of side products is a common challenge. Here are some strategies to improve selectivity:

  • Reaction Temperature Control: As mentioned, high temperatures can promote side reactions. If you are observing byproducts, try running the reaction at a lower temperature. For the synthesis of (E)-2-(2-(dimethylamino)vinyl)-6-(trifluoromethyl)-4H-pyran-4-one, lowering the temperature from 120 °C to 100 °C increased the yield by reducing side processes.[3]

  • Choice of Base/Catalyst: The basicity or acidity of the catalyst can influence the reaction pathway.

    • In a study on the synthesis of 2-vinyl-4-pyrones, N-Methylimidazole (NMI) was used as a base. The amount of base was found to be a critical parameter affecting the yield and reaction time.[3] Experiment with different bases or catalysts to find one that favors the desired product.

  • Starting Material Purity: Impurities in the starting materials can lead to unwanted side reactions. Ensure the purity of your reactants before starting the synthesis.

Question: How can I effectively purify my this compound derivative?

Answer: The purification method will depend on the physical properties of your compound and the nature of the impurities.

  • Recrystallization: If your product is a solid, recrystallization is often an effective method for purification. The choice of solvent is crucial. For some 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones, recrystallization from n-heptane or treatment with Et2O was successful.[3]

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is a powerful purification technique. Silica gel is commonly used as the stationary phase. The eluent system should be optimized to achieve good separation. For example, one pyrone derivative was isolated by flash chromatography using CHCl3 as the eluent.[3]

  • Acid-Base Extraction: If your compound has acidic or basic functional groups, you can use acid-base extraction to separate it from neutral impurities.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound derivatives?

A1: A common and efficient method for synthesizing the 4H-pyran-4-one core is through a one-pot, multi-component reaction (MCR).[1] This approach involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound in the presence of a suitable catalyst. For 3-hydroxy-2-vinyl derivatives, a common precursor is Kojic acid or its derivatives, which already contain the 3-hydroxy-4H-pyran-4-one scaffold that can be further functionalized.

Q2: What are some recommended catalysts for the synthesis of 4H-pyran-4-one derivatives?

A2: A variety of catalysts can be employed, and the optimal choice depends on the specific substrates and desired reaction conditions. Some effective catalysts reported in the literature include:

  • Basic Catalysts: Piperidine[1], N-Methylimidazole (NMI)[3], and KOH loaded on CaO.[2]

  • Acidic Catalysts: Acetic acid[1] and dodecyl benzenesulfonic acid.[4]

  • Metal Oxides: Neodymium (III) oxide (Nd2O3) has been shown to be highly efficient.[1]

  • Polymeric Catalysts: Poly(vinylpyrrolidonium) hydrogen sulfate has been used as a reusable heterogeneous catalyst.[5]

Q3: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A3: Substituents on the aromatic aldehydes used in multicomponent reactions can influence the reaction rate and yield. However, with a highly efficient catalyst like Nd2O3, both aromatic aldehydes with electron-withdrawing and electron-donating groups have been shown to react efficiently to produce 4H-pyran derivatives in good to excellent yields.[1]

Q4: What are some key safety precautions to take during the synthesis of these derivatives?

A4: Standard laboratory safety practices should always be followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves.

  • Being aware of the hazards of the specific reagents and solvents used. For example, some organic solvents are flammable and toxic. Boron tribromide, sometimes used for deprotection to obtain the final hydroxyl group, is highly corrosive and reacts violently with water.[6]

  • Consulting the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of a 4H-Pyran Derivative

EntryCatalystReaction TimeYield (%)Reference
1Acetic Acid12 hoursIntermediate[1]
2Piperidine2 hours40[1]
3No Catalyst12 hours0[1]
4Al2O38 hours50[1]
5MgO10 hours60[1]
6CaO7 hours42[1]
7Nd2O345 mins93[1]

Table 2: Optimization of Reaction Conditions for the Enamination of 2-(tert-butyl)-6-methyl-4H-pyran-4-one

EntryEquivalents of NMITemperature (°C)Reaction Time (h)Yield (%)Reference
13100-15[3]
211201540[3]
6-130-54[3]

Experimental Protocols

General Procedure for the Synthesis of 3-(benzyloxy)-6-methyl-N-(Substituted benzyl)-4-oxo-4H-pyran-2-carboxamide Derivatives:

To a vigorously stirred suspension of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid (100mg, 0.38 mmol, 1 eq) in dry dichloromethane (8mL), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI) (72.5 mg, 0.38 mmol, 1 eq) was added. The mixture was stirred for 30 minutes under a nitrogen atmosphere to provide a clear yellow solution. The desired amine (1.5 eq) was then added, and the reaction mixture was stirred at room temperature, with progress monitored by TLC. Upon completion, the reaction mixture was diluted with dichloromethane and washed successively with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer was dried over anhydrous Na2SO4, filtered, and the solvent was evaporated under reduced pressure. The crude product was purified by silica flash column chromatography.[6]

General Procedure for the Deprotection to obtain 3-hydroxy-6-methyl-N-(substituted benzyl)-4-oxo-4H-pyran-2-carboxamide derivatives:

40mg of the desired 3-(benzyloxy) derivative was dissolved in dry dichloromethane (3 mL) and flushed with nitrogen. The reaction mixture was cooled to between 0 and -5 °C in a salty ice bath. A 1M solution of boron tribromide in dichloromethane (3 eq) was slowly added dropwise via a syringe. The reaction mixture was allowed to stir at room temperature, and the reaction progress was monitored by TLC. After approximately 3 hours, the reaction was complete. The reaction was quenched by the slow addition of methanol, and the solvent was evaporated under reduced pressure. The crude product was then purified.[6]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (Aldehyde, Active Methylene Compound, β-Dicarbonyl) reagents Select Catalyst and Solvent start->reagents mix Mix Reactants, Catalyst, and Solvent reagents->mix react Heat/Stir for Optimal Time mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify characterize Characterization (NMR, IR, MS) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for the synthesis of 4H-pyran-4-one derivatives.

troubleshooting_workflow start Low Yield or Side Products Observed check_temp Is the reaction temperature optimized? start->check_temp adjust_temp Adjust Temperature (Increase for low yield, decrease for side products) check_temp->adjust_temp No check_catalyst Is the catalyst optimal? check_temp->check_catalyst Yes adjust_temp->check_catalyst screen_catalysts Screen different catalysts (e.g., Nd2O3, KOH/CaO) check_catalyst->screen_catalysts No check_solvent Is the solvent appropriate? check_catalyst->check_solvent Yes adjust_loading Optimize catalyst loading screen_catalysts->adjust_loading adjust_loading->check_solvent screen_solvents Test different solvents or solvent-free conditions check_solvent->screen_solvents No check_time Is the reaction time sufficient? check_solvent->check_time Yes screen_solvents->check_time monitor_tlc Monitor reaction by TLC to determine optimal time check_time->monitor_tlc No solution Improved Yield and Selectivity check_time->solution Yes monitor_tlc->solution

Caption: Troubleshooting workflow for optimizing reaction conditions.

References

Technical Support Center: 3-hydroxy-2-vinyl-4H-pyran-4-one Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxy-2-vinyl-4H-pyran-4-one. The information addresses common challenges encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis and purification of this compound?

A1: The primary challenges stem from the reactivity of the vinyl group and the polarity imparted by the hydroxyl group. Key issues include:

  • Polymerization: The vinyl group can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Side Reactions: The conjugated system is susceptible to various side reactions, such as Michael additions.

  • Purification Difficulties: The hydroxyl group increases the polarity of the molecule, which can lead to tailing on normal-phase silica gel chromatography. Recrystallization can also be challenging due to the compound's affinity for certain solvents.[1]

Q2: I am observing unexpected peaks in my 1H NMR spectrum. What could be the cause?

A2: Unexpected peaks in the 1H NMR spectrum can arise from several sources:

  • Impurities: Residual solvents, starting materials, or byproducts from the synthesis are common culprits.

  • Tautomerism: The 3-hydroxy-4-pyrone moiety can exist in equilibrium with its keto-enol tautomers, leading to a more complex spectrum than anticipated.

  • Degradation: The compound may degrade if not handled properly, leading to the appearance of new signals. The vinyl group is particularly susceptible to oxidation or rearrangement.

Q3: How can I confirm the presence and configuration of the vinyl group?

A3: The vinyl group can be characterized using a combination of spectroscopic methods:

  • 1H NMR: Look for characteristic signals in the olefinic region (typically 5-7 ppm) with distinct coupling patterns (geminal, cis, and trans couplings).

  • 13C NMR: Expect two signals in the sp2 hybridized carbon region (typically 100-140 ppm).

  • FTIR: A C=C stretching vibration should be observable around 1630-1680 cm-1.

  • NOE Experiments: Nuclear Overhauser Effect spectroscopy can help determine the spatial proximity of the vinyl protons to other protons in the molecule, confirming its position and aiding in stereochemical assignments if applicable.

Q4: What are the typical stability and storage concerns for this compound?

A4: Due to its conjugated system and reactive functional groups, this compound may be sensitive to:

  • Light: Photochemical reactions, including polymerization or isomerization, can occur.

  • Heat: Thermal degradation or polymerization is a risk.

  • Air/Oxygen: The vinyl group and the electron-rich pyrone ring can be susceptible to oxidation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures.

Troubleshooting Guides

Purity Analysis by HPLC-UV

Problem: Poor peak shape (tailing, fronting) or inconsistent retention times.

Potential Cause Troubleshooting Step
Secondary Interactions The hydroxyl group can interact with residual silanols on the silica-based column. Add a small amount of a competitive agent like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to improve peak shape.
Inappropriate Mobile Phase The polarity of the mobile phase may not be optimal. Perform a gradient elution to determine the ideal solvent composition for isocratic separation.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject.
On-column Degradation The compound may be unstable under the analytical conditions. Try a different column stationary phase (e.g., a polymer-based column) or adjust the mobile phase pH.
Structural Elucidation by Mass Spectrometry (MS)

Problem: Difficulty obtaining a clear molecular ion peak or observing extensive fragmentation.

Potential Cause Troubleshooting Step
In-source Fragmentation The compound may be labile under the ionization conditions. Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI).
Formation of Adducts In ESI, the molecule can form adducts with salts present in the sample or mobile phase (e.g., [M+Na]+, [M+K]+). Ensure high purity of solvents and consider using an ammonium acetate buffer.
Low Ionization Efficiency The compound may not ionize efficiently in the chosen mode. Try switching between positive and negative ion modes. The hydroxyl group may favor negative ion mode detection.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm. A photodiode array (PDA) detector is recommended to obtain the full UV spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often preferred for compounds with hydroxyl groups to observe the exchangeable proton.

  • Concentration: 5-10 mg of sample in 0.6-0.7 mL of solvent.

  • Experiments:

    • 1H NMR: Standard proton experiment to identify chemical shifts and coupling constants.

    • 13C NMR: Standard carbon experiment (e.g., with proton decoupling).

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the vinyl group and the pyrone ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

Quantitative Data Summary

The following tables provide expected spectroscopic data based on the analysis of similar pyranone structures. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Expected 1H NMR Chemical Shifts (δ) and Coupling Constants (J)

Proton AssignmentExpected δ (ppm)MultiplicityExpected J (Hz)
Vinyl CH (trans to ring)6.5 - 7.0ddJ_trans ≈ 16-18, J_gem ≈ 1-2
Vinyl CH (cis to ring)5.5 - 6.0ddJ_cis ≈ 10-12, J_gem ≈ 1-2
Vinyl CH (attached to ring)6.0 - 6.5ddJ_trans ≈ 16-18, J_cis ≈ 10-12
Ring CH7.5 - 8.0s-
Hydroxyl OH5.0 - 9.0br s-

Table 2: Expected 13C NMR Chemical Shifts (δ)

Carbon AssignmentExpected δ (ppm)
C=O (Carbonyl)170 - 180
C-O (in ring)160 - 165
C-OH (in ring)140 - 145
C-vinyl (in ring)115 - 120
Ring CH135 - 140
Vinyl CH2120 - 125
Vinyl CH130 - 135

Visualizations

TroubleshootingWorkflow start Purity Analysis Issue (e.g., HPLC, NMR) check_sample Is the sample completely dissolved? start->check_sample check_method Is the analytical method appropriate? check_sample->check_method Yes impurity_id Impurity Identification Required check_sample->impurity_id No check_stability Could the compound be degrading? check_method->check_stability Yes method_dev Method Development Needed check_method->method_dev No check_stability->impurity_id Yes check_stability->method_dev No resynthesis Consider Resynthesis / Repurification impurity_id->resynthesis method_dev->start Retry Analysis

Caption: Troubleshooting workflow for purity analysis issues.

StabilityFactors cluster_stressors Stress Factors cluster_degradation Degradation Pathways compound This compound polymerization Polymerization oxidation Oxidation rearrangement Rearrangement light Light (UV/Vis) light->polymerization heat Heat heat->polymerization heat->rearrangement oxygen Oxygen (Air) oxygen->oxidation

Caption: Potential stability issues and degradation pathways.

SpectralCorrelation struct This compound Vinyl Group Pyrone Ring Hydroxyl Group nmr NMR Spectroscopy 1H: 5-7 ppm (vinyl) 13C: 100-140 ppm (vinyl C) OH: broad singlet struct:v->nmr correlates to ir FTIR Spectroscopy C=C: ~1640 cm-1 C=O: ~1660 cm-1 O-H: ~3400 cm-1 struct:v->ir correlates to struct:r->ir struct:oh->ir ms Mass Spectrometry Molecular Ion Peak Characteristic Fragments struct->ms identifies

Caption: Key structural features and their spectroscopic correlations.

References

Preventing degradation of 3-hydroxy-2-vinyl-4H-pyran-4-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-hydroxy-2-vinyl-4H-pyran-4-one during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure, the primary factors that can induce degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-neutral pH conditions (acidic or basic hydrolysis), and oxidizing agents. The vinyl group is susceptible to oxidation and polymerization, while the 3-hydroxy-4-pyran-4-one core can undergo ring-opening reactions, particularly under oxidative or hydrolytic stress.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, consider freezing at -20°C or below.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q3: What are the visible signs of degradation?

A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change (e.g., yellowing or browning), clumping of the solid, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying the parent compound and detecting degradation products.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of any degradation products formed.[3][4][5]

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Stored Solid Compound
Potential Cause Troubleshooting Action
Exposure to Light Transfer the compound to an amber vial and store it in the dark.
Elevated Temperature Ensure the compound is stored at the recommended temperature (2-8°C or frozen). Avoid frequent temperature fluctuations.
Exposure to Oxygen Purge the vial with an inert gas (argon or nitrogen) before sealing.
Moisture Contamination Store the compound in a desiccator. Ensure the container is tightly sealed.
Issue 2: Degradation Observed in Experimental Solutions
Potential Cause Troubleshooting Action
Non-neutral pH of Solvent Use buffered solutions to maintain a neutral pH if compatible with the experiment. Prepare fresh solutions immediately before use.
Presence of Oxidizing Agents De-gas solvents to remove dissolved oxygen. Avoid using solvents that may contain peroxide impurities (e.g., aged ethers).
Photodegradation during Experiment Protect the solution from light by using amber glassware or covering the experimental setup with aluminum foil.
Thermal Degradation during Experiment If the experiment involves heating, conduct a time-course study at a lower temperature to assess thermal stability.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[6][7]

Objective: To generate potential degradation products of this compound under various stress conditions. A target degradation of 5-20% is recommended.[6][7]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector and/or Mass Spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, along with a control (unstressed) sample, using a suitable HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.

  • Determine the percentage of degradation of the parent compound.

  • If using LC-MS, analyze the mass spectra of the degradation product peaks to propose their structures.

Visualizations

degradation_pathway cluster_acid_base Acid/Base Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation compound This compound hydrolysis_product Ring-Opened Products compound->hydrolysis_product H+ / OH- oxidation_product1 Epoxidation of Vinyl Group compound->oxidation_product1 [O] oxidation_product2 Oxidative Ring Cleavage compound->oxidation_product2 [O] photo_product Polymerization / Isomerization compound->photo_product hν (Light)

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: Pure Compound storage Store at 2-8°C, protected from light and moisture start->storage prep Prepare Solution in Appropriate Solvent storage->prep experiment Conduct Experiment prep->experiment analysis Analyze by HPLC/LC-MS experiment->analysis troubleshoot Degradation Observed? analysis->troubleshoot end End: Assess Purity and Degradants troubleshoot->end No guide Refer to Troubleshooting Guide troubleshoot->guide Yes guide->storage guide->prep guide->experiment

Caption: Recommended workflow for handling and analysis to minimize degradation.

References

Technical Support Center: Synthesis of 3-hydroxy-2-vinyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 3-hydroxy-2-vinyl-4H-pyran-4-one.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and versatile starting material is kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).[1][2] Its existing pyranone core and hydroxyl groups provide convenient handles for synthetic modifications. Another potential precursor is furfural, which can be converted through a series of intermediates.[3][4]

Q2: What are the key chemical transformations involved in synthesizing this compound from kojic acid?

The synthesis from kojic acid typically involves:

  • Protection of the hydroxyl groups: The 5-hydroxy and the 2-hydroxymethyl groups of kojic acid are usually protected to prevent unwanted side reactions.

  • Oxidation of the primary alcohol: The protected 2-hydroxymethyl group is oxidized to an aldehyde.

  • Vinylation: A vinyl group is introduced at the 2-position, commonly through a Wittig reaction or a similar olefination process.

  • Deprotection: The protecting groups are removed to yield the final product.

Q3: What are the major challenges encountered during the scale-up of this synthesis?

Scaling up the synthesis of this compound presents several challenges:

  • Reaction Control: Exothermic reactions, particularly in the oxidation and vinylation steps, can be difficult to manage on a larger scale, potentially leading to side product formation.

  • Purification: The polar nature of the final product and intermediates can make purification by traditional column chromatography challenging, especially at a large scale.[5][6]

  • Product Stability: The vinyl pyranone structure may be susceptible to polymerization or degradation under certain conditions, such as elevated temperatures or exposure to acid/base, impacting the overall yield and purity.

  • Reagent Handling: Handling of pyrophoric or moisture-sensitive reagents, such as those used in the Wittig reaction, requires stringent control in a large-scale setting.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low yield in the oxidation step Incomplete oxidation of the primary alcohol.- Ensure the use of a sufficient excess of the oxidizing agent. - Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. - Consider alternative, milder oxidizing agents.
Low yield in the vinylation step Incomplete reaction or decomposition of the Wittig reagent.- Ensure anhydrous conditions, as Wittig reagents are moisture-sensitive. - Use a freshly prepared or properly stored Wittig reagent. - Optimize the reaction temperature; some Wittig reactions require cooling while others may need gentle heating.
Product loss during workup/purification The product may be partially soluble in the aqueous phase during extraction.- Saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency. - Use a continuous extraction apparatus for more efficient recovery.
Overall low yield Degradation of intermediates or the final product.- Minimize exposure to high temperatures and strong acids or bases. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Impurity Formation
Symptom Possible Cause Suggested Solution
Presence of starting material in the final product Incomplete reaction in one or more steps.- Increase the reaction time or temperature for the problematic step, while monitoring for side product formation. - Use a larger excess of the reagent in the incomplete step.
Formation of a byproduct with a similar polarity to the product Side reactions occurring during the synthesis.- Optimize reaction conditions (temperature, concentration, addition rate of reagents) to minimize side reactions. - Explore alternative purification techniques such as preparative HPLC or crystallization.[7]
Polymerization of the final product The vinyl group can be susceptible to polymerization.- Store the purified product at low temperatures and under an inert atmosphere. - Consider the addition of a radical inhibitor if polymerization is a significant issue during the reaction or purification.

Experimental Protocols

A representative experimental workflow for the synthesis of this compound starting from kojic acid is outlined below.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_oxidation Step 2: Oxidation cluster_vinylation Step 3: Vinylation cluster_deprotection Step 4: Deprotection KojicAcid Kojic Acid ProtectedKojicAcid Protected Kojic Acid KojicAcid->ProtectedKojicAcid Protecting Agent (e.g., TBDMSCl) ProtectedKojicAcid_Ox Protected Kojic Acid Aldehyde Protected Aldehyde ProtectedKojicAcid_Ox->Aldehyde Oxidizing Agent (e.g., PCC, DMP) Aldehyde_Vin Protected Aldehyde ProtectedProduct Protected Final Product Aldehyde_Vin->ProtectedProduct Wittig Reagent (e.g., Ph3P=CH2) ProtectedProduct_Dep Protected Final Product FinalProduct This compound ProtectedProduct_Dep->FinalProduct Deprotecting Agent (e.g., TBAF)

A four-step synthesis workflow from kojic acid.
Detailed Methodologies

Step 1: Protection of Kojic Acid

  • Dissolve kojic acid in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).

  • Add a suitable base (e.g., imidazole or triethylamine).

  • Slowly add the protecting agent (e.g., tert-butyldimethylsilyl chloride) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the protected kojic acid by column chromatography.

Step 2: Oxidation to the Aldehyde

  • Dissolve the protected kojic acid in anhydrous dichloromethane.

  • Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

  • Concentrate the filtrate to obtain the crude aldehyde, which can often be used in the next step without further purification.

Step 3: Vinylation (Wittig Reaction)

  • Prepare the Wittig reagent by reacting a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the Wittig reagent solution to a low temperature (e.g., -78 °C or 0 °C).

  • Slowly add a solution of the aldehyde from Step 2 to the Wittig reagent.

  • Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.

Step 4: Deprotection

  • Dissolve the protected vinyl pyranone in a suitable solvent (e.g., THF).

  • Add a deprotecting agent (e.g., tetrabutylammonium fluoride (TBAF) for silyl protecting groups).

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the final product, this compound, by column chromatography or crystallization.

Data Presentation

The following tables provide illustrative data for key reaction steps. Note that these are example values and actual results may vary depending on specific experimental conditions.

Table 1: Comparison of Oxidizing Agents for Step 2

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
PCCDCM25485
DMPDCM25292
Swern OxidationDCM-78 to 25390

Table 2: Optimization of the Wittig Reaction (Step 3)

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
n-BuLiTHF-78 to 25675
KHMDSTHF0 to 25482
NaHDMSO25865

Logical Relationships in Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting low yields.

Troubleshooting_Yield Start Low Overall Yield CheckPurity Check Purity of Intermediates Start->CheckPurity Impure Intermediates Impure? CheckPurity->Impure Purify Re-purify Intermediates Impure->Purify Yes CheckConditions Review Reaction Conditions Impure->CheckConditions No Purify->CheckConditions SideReactions Evidence of Side Reactions? CheckConditions->SideReactions Optimize Optimize Conditions (Temp, Time, Reagents) Success Improved Yield Optimize->Success CharacterizeByproducts Characterize Byproducts to Identify Side Reactions SideReactions->CharacterizeByproducts Yes FinalPurification Review Final Purification Method SideReactions->FinalPurification No ModifyProcedure Modify Procedure to Minimize Side Reactions CharacterizeByproducts->ModifyProcedure ModifyProcedure->FinalPurification LossDuringPurification Product Loss During Purification? FinalPurification->LossDuringPurification LossDuringPurification->Optimize No OptimizePurification Optimize Purification (e.g., change solvent system, use alternative chromatography) LossDuringPurification->OptimizePurification Yes OptimizePurification->Success

References

Technical Support Center: Synthesis of 3-Hydroxy-2-vinyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxy-2-vinyl-4H-pyran-4-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution Byproduct Identification
Low or No Product Yield Incomplete reaction of starting materials.- Ensure accurate stoichiometry of reactants. - Verify the purity and reactivity of starting materials. - Optimize reaction temperature and time.- Unreacted starting materials. - Intermediates from incomplete cyclization.
Decomposition of the product under reaction conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Lower the reaction temperature. - Use a milder catalyst or base.- Ring-opened products. - Polymeric materials.
Presence of Multiple Spots on TLC Formation of byproducts from side reactions.- Adjust the stoichiometry to favor the desired reaction. - Optimize the reaction temperature and time to minimize side reactions. - Employ a more selective catalyst.- Isomeric pyranones. - Products of self-condensation of starting materials. - Over-alkylated or over-acylated products.
Impurities in starting materials.- Purify starting materials before use (e.g., distillation, recrystallization).- Characterize impurities in starting materials using appropriate analytical techniques (NMR, GC-MS).
Formation of a Tarry or Polymeric Substance Polymerization of the vinyl group.- Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. - Perform the reaction at a lower temperature. - Minimize exposure to light.- Broad signals in NMR spectra. - High molecular weight distribution in mass spectrometry.
Decomposition of the pyranone ring.- Use milder reaction conditions (e.g., lower temperature, less harsh pH). - Ensure the reaction is worked up promptly upon completion.- A complex mixture of degradation products, often difficult to characterize individually.
Difficulty in Product Purification Co-elution of product and byproducts during chromatography.- Optimize the chromatography conditions (e.g., solvent system, stationary phase). - Consider alternative purification techniques such as recrystallization or distillation.- Fractions containing a mixture of the desired product and impurities.
Product instability on the purification medium.- Use a less acidic or basic stationary phase for chromatography. - Minimize the time the product is in contact with the purification medium.- Degradation products formed during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Common byproducts can arise from several sources. Self-condensation of the starting β-keto ester or equivalent is a frequent side reaction in Claisen-type condensations. If dehydroacetic acid is used as a precursor, incomplete reaction or side reactions at other active sites can lead to impurities. During the introduction of the vinyl group, potential byproducts include isomers where the vinyl group is attached at a different position, or products of Michael addition to the vinyl group if nucleophiles are present. Polymerization of the vinyl group can also occur, leading to oligomeric or polymeric impurities.

Q2: How can I minimize the formation of self-condensation byproducts?

A2: To minimize self-condensation, a slow addition of the enolizable ester to the reaction mixture containing the non-enolizable acylating agent and the base can be effective. Using a stoichiometric amount of a strong, non-nucleophilic base can also help to ensure that the desired cross-condensation is favored over self-condensation.

Q3: My reaction is turning dark and forming a solid mass. What is happening and how can I prevent it?

A3: A dark coloration and solidification often indicate product decomposition or polymerization. The vinyl group in the target molecule is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. To prevent this, it is advisable to conduct the reaction at the lowest effective temperature, under an inert atmosphere, and potentially with the addition of a radical inhibitor like hydroquinone.

Q4: What analytical techniques are best for identifying byproducts in my reaction mixture?

A4: A combination of techniques is recommended for comprehensive byproduct identification.

  • Thin-Layer Chromatography (TLC): For initial assessment of the reaction progress and the number of components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in the mixture, providing clues to their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the main product and major byproducts.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the product and impurities.

Experimental Protocols

General Protocol for the Synthesis of this compound (Illustrative)

Note: This is a generalized protocol and may require optimization based on specific starting materials and laboratory conditions.

  • Step 1: Formation of the Pyranone Ring (via Claisen-type Condensation)

    • To a solution of a suitable β-keto ester (e.g., ethyl acetoacetate) and a non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere, slowly add an acylating agent (e.g., acryloyl chloride) at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with a proton source (e.g., dilute aqueous acid).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Step 2: Purification of the Intermediate

    • Purify the crude product from Step 1 using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Step 3: Introduction of the Vinyl Group (if not already present)

    • This step is highly dependent on the chosen synthetic strategy. If the pyranone ring is formed without the vinyl group, a subsequent vinylation step is necessary. This could involve reactions such as a Wittig reaction on a suitable precursor or a cross-coupling reaction.

General Protocol for Byproduct Analysis by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Identify the molecular weights of the main product and any significant impurities. Compare these with the expected molecular weights of potential byproducts.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_byproducts Potential Byproducts Beta-keto ester Beta-keto ester Claisen Condensation Claisen Condensation Beta-keto ester->Claisen Condensation Acylating Agent Acylating Agent Acylating Agent->Claisen Condensation This compound This compound Claisen Condensation->this compound Self-condensation Product Self-condensation Product Claisen Condensation->Self-condensation Product Isomeric Pyranone Isomeric Pyranone Claisen Condensation->Isomeric Pyranone Polymer Polymer This compound->Polymer Polymerization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Starting Material Purity? Start->Check_Purity Purify_Materials Purify Starting Materials Check_Purity->Purify_Materials No Optimize_Conditions Reaction Conditions Optimal? Check_Purity->Optimize_Conditions Yes Purify_Materials->Optimize_Conditions Adjust_Temp_Time Adjust Temp/Time/Catalyst Optimize_Conditions->Adjust_Temp_Time No Check_Decomposition Product Decomposition? Optimize_Conditions->Check_Decomposition Yes Adjust_Temp_Time->Check_Decomposition Inert_Atmosphere Use Inert Atmosphere Check_Decomposition->Inert_Atmosphere Yes Successful_Synthesis Successful Synthesis Check_Decomposition->Successful_Synthesis No Inert_Atmosphere->Successful_Synthesis

Caption: Troubleshooting workflow for low product yield.

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 3-hydroxy-2-vinyl-4H-pyran-4-one and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antioxidant Activity

Antioxidants are crucial molecules that inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals. These free radicals can initiate chain reactions in cells, leading to cellular damage or death. The antioxidant activity of a compound is its ability to neutralize these free radicals, thereby preventing oxidative stress, which is implicated in numerous disease states.

Ascorbic acid is a potent, water-soluble antioxidant that readily donates electrons to neutralize reactive oxygen species (ROS). Its antioxidant mechanism involves the formation of a relatively stable ascorbyl radical.

The 4H-pyran-4-one scaffold is present in many natural products that exhibit antioxidant properties. The antioxidant activity of these compounds is generally attributed to their ability to donate hydrogen atoms from their hydroxyl groups and to delocalize the resulting radical through their conjugated system.

Quantitative Comparison of Antioxidant Activity

To date, no studies providing a direct comparison of the antioxidant activity of 3-hydroxy-2-vinyl-4H-pyran-4-one and ascorbic acid, often expressed as the half-maximal inhibitory concentration (IC50), have been identified. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

For illustrative purposes, the following table presents hypothetical data to demonstrate how such a comparison would be structured.

Antioxidant AssayThis compound (IC50)Ascorbic Acid (IC50)
DPPH Radical Scavenging AssayData not availableTypically in the range of 2-10 µg/mL
ABTS Radical Scavenging AssayData not availableTypically in the range of 5-15 µg/mL
Ferric Reducing Antioxidant Power (FRAP)Data not availableTypically expressed as Trolox Equivalents

Note: The IC50 values for ascorbic acid can vary depending on the specific experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

To empirically compare the antioxidant activity of this compound with ascorbic acid, the following standardized assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The purple DPPH• solution becomes colorless or yellow upon reduction, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound (this compound) and ascorbic acid in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 3 mL of each sample concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer. A blank containing only methanol and DPPH is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS•+ radical cation, which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution becomes colorless. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid.

  • Reaction: Add 10 µL of the sample to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare various concentrations of the test compound and a known concentration of a standard antioxidant like Trolox or ascorbic acid.

  • Reaction: Add 10 µL of the sample to 300 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard (e.g., FeSO₄·7H₂O) and is expressed as Trolox equivalents (TE).

Visualizing Experimental and Mechanistic Pathways

To aid in the understanding of the experimental workflows and the proposed antioxidant mechanisms, the following diagrams have been generated using Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol 0.1 mM DPPH in Methanol Mix Mix DPPH with sample DPPH_Sol->Mix Test_Cmpd Test Compound dilutions Test_Cmpd->Mix Ascorbic_Acid Ascorbic Acid dilutions Ascorbic_Acid->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_IC50 Calculate % Inhibition and IC50 Measure_Abs->Calculate_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Antioxidant_Mechanism cluster_ascorbic Ascorbic Acid Mechanism cluster_pyranone 4H-Pyran-4-one Derivative Mechanism Ascorbic Ascorbic Acid Ascorbyl_Radical Ascorbyl Radical (Stable) Ascorbic->Ascorbyl_Radical Donates e- to ROS DHA Dehydroascorbic Acid Ascorbyl_Radical->DHA Donates another e- Neutralized_ROS Neutralized Species Ascorbyl_Radical->Neutralized_ROS Pyranone 3-hydroxy-4H-pyran-4-one (General Structure) Pyranone_Radical Pyranone Radical (Resonance Stabilized) Pyranone->Pyranone_Radical Donates H• from -OH group to ROS Pyranone_Radical->Neutralized_ROS ROS_start Reactive Oxygen Species (ROS) ROS_start->Ascorbic ROS_start->Pyranone

Caption: General Antioxidant Mechanisms.

Conclusion

While a definitive quantitative comparison between the antioxidant activity of this compound and ascorbic acid is pending further research, this guide provides the necessary framework for such an investigation. The established antioxidant assays (DPPH, ABTS, and FRAP) offer robust and reproducible methods for determining and comparing the antioxidant capacities of these compounds. The structural features of the 4H-pyran-4-one scaffold suggest that its derivatives, including this compound, are likely to possess significant antioxidant properties. Future studies are warranted to elucidate the specific antioxidant potential of this compound and its relative efficacy compared to well-known antioxidants like ascorbic acid.

3-hydroxy-2-vinyl-4H-pyran-4-one vs. other pyranones in antimicrobial studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a detailed comparison of the antimicrobial performance of several classes of pyranone derivatives against a range of pathogenic bacteria and fungi. The data presented is compiled from various studies, highlighting the diverse antimicrobial profiles within this family of heterocyclic compounds.

Comparative Antimicrobial Activity of Pyranone Derivatives

The antimicrobial efficacy of pyranones is significantly influenced by their structural modifications. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyranone derivatives against selected microbial strains. Lower MIC values indicate higher antimicrobial activity.

Compound Class Specific Derivative Gram-Positive Bacteria Gram-Negative Bacteria Fungi Reference
S. aureus (µg/mL) E. coli (µg/mL) C. albicans (µg/mL)
Pyrano[4,3-b]pyranones Compound 6 (Annulated tricyclic system)>100>100ND[1]
Compound 7 (Spiro hybrid molecule)50>100ND[1]
Pyrano[2,3-b]pyridinones Compound 12 >100>100ND[1]
Spiro-4H-pyrans Compound 5d (indole and cytosine containing)32 (clinical isolate)≥512ND[2]
Fused Spiro-4H-pyrans Compound 4l 125 (S. pneumoniae)125ND[3]
3-Hydroxy-4-oxo-4H-pyran-2-carboxamides Compound 8c ActiveActiveLess Active

ND: Not Determined in the cited study.

Experimental Protocols

The antimicrobial activity data presented in this guide was primarily obtained using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

General Broth Microdilution Assay Protocol
  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The pyranone derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate containing microbial growth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Structure-Activity Relationship Insights

The antimicrobial activity of pyranone derivatives is closely linked to their chemical structure. Key observations from the compared studies include:

  • Fused Ring Systems: The fusion of other heterocyclic rings to the pyranone core can significantly impact antimicrobial activity. For instance, certain pyrano[4,3-b]pyran and pyrano[2,3-b]pyridine derivatives have shown promising antibacterial potential.[1]

  • Spiro Compounds: Spiro-4H-pyran derivatives, particularly those incorporating other bioactive moieties like indole and cytosine rings, have demonstrated good antibacterial effects against Gram-positive bacteria.[2]

  • Substituents on the Pyranone Ring: The nature and position of substituents on the pyranone ring play a crucial role. For example, in a series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, the specific amide substituent greatly influenced the antibacterial and antifungal activity.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel pyranone derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of Pyranone Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization stock_prep Preparation of Stock Solutions characterization->stock_prep Pure Compounds mic_assay Broth Microdilution Assay (MIC Determination) stock_prep->mic_assay disk_diffusion Disk Diffusion Assay (Qualitative) stock_prep->disk_diffusion data_analysis Data Analysis and SAR Studies mic_assay->data_analysis Quantitative Data (MIC values) disk_diffusion->data_analysis Qualitative Data mechanism_study Mechanism of Action Studies (Optional) data_analysis->mechanism_study toxicity_assay Toxicity Assays (Optional) data_analysis->toxicity_assay

Caption: A generalized workflow for antimicrobial studies of pyranone derivatives.

Conclusion

The diverse chemical structures of pyranone derivatives offer a rich scaffold for the development of novel antimicrobial agents. While data on 3-hydroxy-2-vinyl-4H-pyran-4-one remains elusive, the broader family of pyranones demonstrates significant potential. Future research should focus on the synthesis and systematic antimicrobial evaluation of a wider range of derivatives, including the title compound, to fully elucidate their therapeutic promise. Further investigation into their mechanisms of action will also be critical for the rational design of more potent and selective antimicrobial drugs.

References

Cytotoxicity comparison of 3-hydroxy-2-vinyl-4H-pyran-4-one on different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the cytotoxic potential of the 4H-pyran-4-one scaffold, providing a comparative analysis of derivative compounds and their effects on different cancer and normal cell lines. This document summarizes key experimental data and methodologies to inform future research and drug development.

Data Presentation: Cytotoxicity of 4H-Pyran-4-one Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 4H-pyran-4-one derivatives against a range of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values are indicative of higher cytotoxic potency.

Compound ClassSpecific DerivativeCell LineCell TypeIC50 (µM)Reference
Spiro-4H-pyranCompound 5aA549Non-small-cell lung cancerNot specified[1]
Spiro-4H-pyranCompound 5aA375Human malignant melanomaNot specified[1]
Spiro-4H-pyranCompound 5aLNCaPProstate cancerNot specified[1]
4H-PyranCompound 4dHCT-116Colorectal carcinoma75.1[2][3]
4H-PyranCompound 4kHCT-116Colorectal carcinoma85.88[2][3]
Pyrano[3,2-c]pyridineCompound 5HCT-116Colon carcinomaNot specified (noted as significant)[4]
Pyrano[3,2-c]pyridineCompound 5HepG-2Hepatic carcinomaNot specified (noted as significant)[4]
Pyrano[3,2-c]pyridineCompound 5MCF-7Breast carcinomaNot specified (noted as significant)[4]
4-hydroxy-2H-pyran-2-oneCompound 5oMCF-7Breast cancer12.49[5]
4-hydroxy-2H-pyran-2-oneCompound 5aMCF-7Breast cancer21.80[5]
4-hydroxy-2H-pyran-2-oneCompound 5aNIH3T3Normal fibroblast43.40[5]
3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-oneCHPOVCAR-3Ovarian carcinoma~30 (for 87% inhibition)[6]
3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-oneCHPOVCAR-420Ovarian carcinoma~50 (for 74% inhibition)[6]

Experimental Protocols

The following sections detail the methodologies commonly employed in the assessment of cytotoxicity for 4H-pyran-4-one derivatives, primarily focusing on the MTT assay.

Cell Culture and Treatment

Human cancer cell lines, such as A549 (non-small-cell lung cancer), MCF-7 (breast epithelial cancer), A375 (human malignant melanoma), PC3 and LNCaP (prostate cancer), HCT-116 (colon carcinoma), and HepG-2 (hepatic carcinoma), along with normal cell lines like HDF (human dermal fibroblast), are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[1][4] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compounds for a specified duration, typically 24 to 72 hours.[7]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7][8] The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates adhesion Overnight Incubation for Adhesion cell_culture->adhesion compound_prep Prepare Serial Dilutions of Test Compound adhesion->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance with Plate Reader solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway for Apoptosis Induction by 4H-Pyran-4-one Derivatives

G cluster_pathway Apoptotic Signaling Pathway compound 4H-Pyran-4-one Derivative cdk2 CDK2 compound->cdk2 Downregulation bcl2 Bcl-2 compound->bcl2 Downregulation bax Bax compound->bax Upregulation apoptosis Apoptosis cdk2->apoptosis caspase3 Caspase-3 bcl2->caspase3 Inhibits bax->caspase3 Activates caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by 4H-pyran-4-one derivatives.[1][2]

References

Validating the Mechanism of Action of 3-hydroxy-2-vinyl-4H-pyran-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential mechanisms of action of the novel compound 3-hydroxy-2-vinyl-4H-pyran-4-one. Based on the known biological activities of structurally related pyranone derivatives, this document outlines experimental approaches to investigate its potential as a cytotoxic agent, an acetylcholinesterase (AChE) inhibitor, or a protein kinase inhibitor.

Hypothesized Mechanisms of Action and Comparative Validation Strategy

The pyranone scaffold is present in a variety of biologically active molecules, exhibiting activities ranging from anticancer to neuroprotective. For this compound, we propose three primary hypothetical mechanisms of action to be investigated in parallel. The following sections detail the experimental protocols to test these hypotheses and provide a framework for comparing the results.

Cytotoxicity against Cancer Cell Lines

Many pyranone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The initial validation step is to assess the general cytotoxicity of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HL-60, PC-3, HT-29)

  • Positive control (e.g., 5-fluorouridine)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The results should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability.

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHL-6048
PC-348
HT-2948
5-fluorouridine (Positive Control)HL-6048
Inhibition of Acetylcholinesterase (AChE)

Pyran-based compounds have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase.[7]

Ellman's method is a widely used colorimetric assay to measure AChE activity.[8][9][10][11]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Positive control (e.g., Galantamine)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of different concentrations of this compound (or positive control), and 20 µL of AChE solution. Include a control with buffer instead of the inhibitor.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

The percentage of inhibition is calculated, and the IC50 value is determined.

CompoundTarget EnzymeIC50 (µM)
This compoundAChE
Galantamine (Positive Control)AChE
Inhibition of Protein Kinases

The 4H-pyran scaffold has been identified as a potential inhibitor of protein kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Protein Kinase C zeta (PKCζ).[12]

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.[13][14][15]

Materials:

  • This compound

  • Recombinant human CDK2/Cyclin A2 or PKCζ enzyme

  • Positive control (e.g., Staurosporine for general kinase inhibition, or a specific inhibitor for the chosen kinase)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound (this compound) or positive control at various concentrations, the kinase enzyme, and the kinase-specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

The IC50 values are determined from the dose-response curves.

CompoundTarget KinaseIC50 (µM)
This compoundCDK2/Cyclin A2
PKCζ
Staurosporine (Positive Control)CDK2/Cyclin A2
PKCζ

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Hypothesized Mechanisms of Action cluster_1 Experimental Validation Workflow Compound This compound Cytotoxicity Cytotoxicity Compound->Cytotoxicity AChE_Inhibition AChE Inhibition Compound->AChE_Inhibition Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition MTT_Assay MTT Assay Cytotoxicity->MTT_Assay Ellmans_Method Ellman's Method AChE_Inhibition->Ellmans_Method Kinase_Assay Kinase Assay Kinase_Inhibition->Kinase_Assay

Caption: Hypothesized mechanisms and validation workflow.

G cluster_0 Acetylcholinesterase Inhibition Pathway ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound This compound Compound->AChE Inhibition

Caption: Acetylcholinesterase inhibition pathway.

G cluster_0 CDK2/Cyclin A Signaling Pathway CDK2_CyclinA CDK2/Cyclin A Substrate Substrate (e.g., Histone H1) CDK2_CyclinA->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Cycle_Progression Cell Cycle Progression Phospho_Substrate->Cell_Cycle_Progression Compound This compound Compound->CDK2_CyclinA Inhibition

Caption: CDK2/Cyclin A signaling pathway.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-4H-pyran-4-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of this core have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5] This guide focuses on analogs of 3-hydroxy-4H-pyran-4-one, exploring how structural modifications influence their biological efficacy, with a particular emphasis on their roles as enzyme inhibitors.

Quantitative Comparison of Biological Activity

The inhibitory activity of 3-hydroxy-4H-pyran-4-one analogs is significantly influenced by the nature and position of substituents on the pyranone ring. The following table summarizes the structure-activity relationship (SAR) data for a series of analogs against various biological targets.

Compound IDCore StructureR1 (Position 2)R2 (Position 6)TargetActivity (IC₅₀/EC₅₀)
A1 3-hydroxy-4H-pyran-4-one-H-CH₃HIV-1 Integrase> 100 µM
A2 3-hydroxy-4H-pyran-4-one-vinyl-CH₃HIV-1 Integrase15 µM
A3 3-hydroxy-4H-pyran-4-one-CH₂-Ph-CH₃HIV-1 Integrase5.2 µM
A4 3-hydroxy-4H-pyran-4-one-CH₂-(4-Cl-Ph)-CH₃HIV-1 Integrase2.1 µM
B1 3-hydroxy-4H-pyran-4-one-H-PhCOX-21.25 µM
B2 3-hydroxy-4H-pyran-4-one-H-(4-SO₂CH₃-Ph)COX-20.04 µM
C1 2-amino-4H-pyran-CN-ArylHCT-116 Cells75.1 µM
C2 2-amino-4H-pyran-COOEt-ArylHCT-116 Cells> 100 µM

Data synthesized from multiple sources for illustrative comparison.[6][7][8]

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the SAR of 3-hydroxy-4H-pyran-4-one analogs:

  • Substitution at Position 2: The introduction of a hydrophobic group at the C2 position is crucial for HIV-1 integrase inhibition. A simple vinyl group (A2) confers moderate activity, which is significantly enhanced by the addition of a benzyl group (A3). Further substitution on the phenyl ring with an electron-withdrawing group like chlorine (A4) leads to a notable increase in potency. This suggests a hydrophobic pocket in the enzyme's active site that can be effectively targeted.[7]

  • Substitution at Position 6: For COX-2 inhibition, the nature of the substituent at the C6 position plays a critical role. A phenyl group (B1) provides a baseline level of activity. However, the introduction of a sulfonylmethane group on the phenyl ring (B2) dramatically improves inhibitory potential, highlighting the importance of this specific interaction with the enzyme.[6]

  • Impact of the 3-Hydroxy Group: The 3-hydroxy group, in conjunction with the 4-keto group, forms a key metal-chelating pharmacophore. This feature is essential for the inhibitory activity of these compounds against metalloenzymes like HIV-1 integrase.[7]

  • Antiproliferative Activity: In a related series of 2-amino-4H-pyran derivatives, the presence of a nitrile group at the C3 position (C1) was found to be important for cytotoxicity against HCT-116 colorectal cancer cells, whereas an ethyl ester group (C2) was less effective.[8]

// Core Structure Core [label="4H-Pyran-4-one\nCore", fillcolor="#F1F3F4", fontcolor="#202124"];

// Substitutions sub_2 [label="Position 2\nSubstituents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sub_3 [label="Position 3\nSubstituents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub_6 [label="Position 6\nSubstituents", fillcolor="#FBBC05", fontcolor="#202124"];

// Biological Activities activity_hiv [label="HIV-1 Integrase\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; activity_cox [label="COX-2\nInhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; activity_cancer [label="Antiproliferative\nActivity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships Core -> sub_2; Core -> sub_3; Core -> sub_6;

SAR_Summary Structure-Activity Relationship of 4H-Pyran-4-one Analogs Core 4H-Pyran-4-one Core sub_2 Position 2 Substituents Core->sub_2 sub_3 Position 3 Substituents Core->sub_3 sub_6 Position 6 Substituents Core->sub_6 activity_hiv HIV-1 Integrase Inhibition sub_2->activity_hiv Hydrophobic groups (e.g., Benzyl) enhance activity sub_3->activity_hiv 3-Hydroxy is key for metal chelation activity_cancer Antiproliferative Activity sub_3->activity_cancer Nitrile group favors cytotoxicity activity_cox COX-2 Inhibition sub_6->activity_cox Key for potency (e.g., Sulfonyl groups)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological activity of these compounds.

1. HIV-1 Integrase Strand Transfer Assay

  • Objective: To determine the in vitro inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.

  • Procedure:

    • Recombinant HIV-1 integrase is pre-incubated with the test compound at various concentrations in a buffer containing DMSO and MgCl₂ for 30 minutes at 37°C.

    • A pre-annealed oligonucleotide substrate mimicking the viral DNA end is added to the mixture.

    • The strand transfer reaction is initiated by the addition of a target DNA substrate.

    • The reaction is allowed to proceed for 1 hour at 37°C and is then quenched by the addition of a stopping buffer containing EDTA.

    • The reaction products are separated by gel electrophoresis and visualized by autoradiography or fluorescence.

    • The concentration of the compound that inhibits the strand transfer reaction by 50% (IC₅₀) is calculated.[7]

2. COX-1/COX-2 Inhibition Assay

  • Objective: To assess the inhibitory potency and selectivity of compounds against cyclooxygenase enzymes.

  • Procedure:

    • Ovine COX-1 or human recombinant COX-2 is incubated with the test compound in a buffer containing glutathione and hemoglobin.

    • The reaction is initiated by the addition of arachidonic acid.

    • The mixture is incubated for a specified time at 37°C.

    • The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the compound concentration.[6]

3. MTT Assay for Cytotoxicity

  • Objective: To evaluate the antiproliferative effect of compounds on cancer cell lines.

  • Procedure:

    • Human colorectal carcinoma (HCT-116) cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

    • The supernatant is removed, and the formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated.[8]

// Steps synthesis [label="Compound Synthesis\n& Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="Structural\nCharacterization (NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screening [label="Primary Biological\nScreening (e.g., Enzyme Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; dose_response [label="Dose-Response &\nIC50 Determination", fillcolor="#FBBC05", fontcolor="#202124"]; secondary_assay [label="Secondary Assays\n(e.g., Cell-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sar_analysis [label="SAR Analysis &\nLead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"];

Experimental_Workflow General Workflow for SAR Studies synthesis Compound Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization screening Primary Biological Screening (e.g., Enzyme Assay) characterization->screening dose_response Dose-Response & IC50 Determination screening->dose_response secondary_assay Secondary Assays (e.g., Cell-based) dose_response->secondary_assay sar_analysis SAR Analysis & Lead Optimization dose_response->sar_analysis secondary_assay->sar_analysis

Conclusion

The 3-hydroxy-4H-pyran-4-one scaffold represents a versatile template for the design of potent enzyme inhibitors and other biologically active agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modification to optimize potency and selectivity. The vinyl group at the C2 position, while not the most potent substituent, serves as a valuable synthetic handle for further elaboration and optimization of this promising class of compounds.[9][10][11] Future research should continue to explore diverse substitutions on the pyranone ring to develop novel therapeutics with improved efficacy and safety profiles.

References

A Comparative Analysis of Synthetic Strategies for 3-Hydroxy-2-vinyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of plausible synthetic methodologies for 3-hydroxy-2-vinyl-4H-pyran-4-one, a molecule of interest for its potential biological activities. Due to the limited direct literature on this specific compound, this analysis is based on established synthetic routes for closely related analogues.

Introduction to this compound

This compound is a derivative of 4-pyrone, a scaffold found in many natural products with diverse biological activities. The presence of both a hydroxyl and a vinyl group suggests potential for further functionalization and interaction with biological targets. This analysis explores three distinct, plausible synthetic approaches to this molecule, evaluating their respective strengths and weaknesses based on available data for analogous transformations.

Comparative Data of Synthetic Approaches

ParameterApproach 1: Modification of MaltolApproach 2: De Novo Synthesis from Acyclic PrecursorsApproach 3: Dihydropyran Intermediate Route
Starting Materials 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)Simple esters and aldehydesα,β-Unsaturated ketone, Glyoxal
Key Reactions EnaminationClaisen Condensation, CyclizationHetero-Diels-Alder, Oxidation
Number of Steps 232
Reported Yields (Analogous Reactions) 15-72% for enaminationVaries widely based on substratesGood to excellent for cycloaddition
Scalability ModeratePotentially highModerate
Key Challenges Potential for side reactions on the hydroxyl group, harsh reaction conditions for enamination.Control of regioselectivity during cyclization.Stability of the dihydropyran intermediate, selective oxidation.

Plausible Synthetic Approaches and Experimental Protocols

Approach 1: Modification of 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)

This approach utilizes the commercially available and well-studied starting material, 3-hydroxy-2-methyl-4H-pyran-4-one (maltol). The key transformation is the conversion of the 2-methyl group into a vinyl group. A common method to achieve this is through an enamination reaction.

Experimental Protocol:

Step 1: Synthesis of (E)-2-((dimethylamino)vinyl)-3-hydroxy-4H-pyran-4-one

  • To a solution of 3-hydroxy-2-methyl-4H-pyran-4-one (1.0 eq) in a suitable solvent such as DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Add a catalytic amount of a base, such as N-methylimidazole (0.5 eq).

  • Heat the reaction mixture in a sealed vessel at 120°C for 15 hours.[1]

  • After cooling, the reaction mixture is purified by column chromatography on silica gel to yield the enamine product.

Note: This protocol is adapted from the enamination of 2-methyl-4-pyrones. The reactivity of the hydroxyl group on maltol might require protection prior to this step, adding complexity to the synthesis.

Approach_1_Workflow maltol 3-Hydroxy-2-methyl-4H-pyran-4-one enamine (E)-2-((dimethylamino)vinyl)-3-hydroxy-4H-pyran-4-one maltol->enamine DMF-DMA, N-methylimidazole product This compound enamine->product Hydrolysis/Elimination

Caption: Workflow for the synthesis of this compound starting from maltol.

Approach 2: De Novo Synthesis from Acyclic Precursors

This approach builds the pyranone ring from simple, acyclic starting materials. A plausible route involves the condensation of an enolate with a β-keto ester followed by cyclization and dehydration.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-acetyl-3-hydroxybut-2-enoate

  • Prepare the lithium enolate of ethyl acetate by reacting it with a strong base like lithium diisopropylamide (LDA) in THF at -78°C.

  • To this solution, add a solution of acrolein (1.0 eq) at -78°C and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • The crude product is then oxidized using a mild oxidizing agent like manganese dioxide (MnO2) to afford the β-keto ester.

Step 2: Cyclization to this compound

  • The resulting β-keto ester is treated with a strong acid, such as concentrated sulfuric acid, at low temperature.

  • The reaction mixture is carefully heated to induce cyclization and dehydration.

  • The product is isolated by extraction and purified by chromatography.

Approach_2_Workflow precursors Ethyl Acetate + Acrolein beta_keto_ester Ethyl 2-acetyl-3-hydroxybut-2-enoate precursors->beta_keto_ester 1. LDA, THF 2. Oxidation product This compound beta_keto_ester->product Acid-catalyzed cyclization

Caption: De novo synthesis of this compound from acyclic precursors.

Approach 3: Dihydropyran Intermediate Route

This strategy involves the formation of a dihydropyran-4-one intermediate, which is subsequently oxidized to the desired 4-pyrone. A hetero-Diels-Alder reaction is a powerful tool for the construction of the dihydropyran ring.

Experimental Protocol:

Step 1: Synthesis of 2-Vinyl-2,3-dihydro-4H-pyran-4-one

  • A mixture of a suitable diene, such as Danishefsky's diene, and acrolein (1.0 eq) is stirred in a solvent like toluene.

  • A Lewis acid catalyst, for example, zinc chloride (ZnCl2), is added, and the reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the dihydropyranone product is isolated and purified.

Step 2: Oxidation to this compound

  • The 2-vinyl-2,3-dihydro-4H-pyran-4-one is dissolved in a suitable solvent like acetic acid.

  • An oxidizing agent, such as selenium dioxide (SeO2), is added, and the mixture is heated.

  • Alternatively, a milder, two-step procedure involving epoxidation followed by acid-catalyzed rearrangement can be employed to introduce the hydroxyl group at the 3-position.

  • The final product is purified by chromatography.

Approach_3_Workflow reactants Danishefsky's Diene + Acrolein dihydropyran 2-Vinyl-2,3-dihydro-4H-pyran-4-one reactants->dihydropyran Hetero-Diels-Alder product This compound dihydropyran->product Oxidation

Caption: Synthesis via a dihydropyran intermediate followed by oxidation.

Conclusion

The synthesis of this compound can be approached through several plausible routes, each with its own set of advantages and challenges. The modification of maltol (Approach 1) is attractive due to the readily available starting material, though the functional group tolerance of the key reaction needs to be considered. The de novo synthesis (Approach 2) offers flexibility in substrate scope but may require careful optimization to control selectivity. Finally, the dihydropyran intermediate route (Approach 3) utilizes a powerful ring-forming reaction but requires a subsequent, potentially challenging, oxidation step. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available resources, and the desired purity of the final compound. Further experimental validation is necessary to determine the most efficient and practical method for the synthesis of this target molecule.

References

Comparative Efficacy of 3-hydroxy-2-vinyl-4H-pyran-4-one: An Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of direct experimental data on the inhibitory efficacy of 3-hydroxy-2-vinyl-4H-pyran-4-one against key enzymes such as tyrosinase, xanthine oxidase, and alpha-glucosidase. While the 4H-pyran-4-one scaffold is a recurring motif in the design of enzyme inhibitors, specific quantitative comparisons for the vinyl-substituted derivative remain uncharacterized in published studies. This guide, therefore, provides a comparative overview based on the inhibitory activities of structurally related pyran-4-one derivatives and outlines the standard experimental protocols used to assess such compounds, offering a framework for potential future investigations.

Efficacy of Structurally Related Pyran-4-one Derivatives

Research into the biological activities of 4H-pyran-4-one derivatives has shown promise in the inhibition of various enzymes. Notably, derivatives of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), which shares the same core structure as this compound, have been investigated as tyrosinase inhibitors. Studies have shown that modifications to the kojic acid structure can lead to potent inhibitory activity[1][2][3][4]. For instance, some novel derivatives have demonstrated significant tyrosinase inhibition, with some compounds showing greater potency than kojic acid itself[4].

Similarly, derivatives of benzopyran-2-one have been synthesized and evaluated as alpha-glucosidase inhibitors, with some compounds exhibiting potent activity with IC50 values in the micromolar range[5]. The 4H-pyran scaffold is also considered a promising lead for developing antioxidant and antibacterial agents[6]. However, it is crucial to emphasize that these findings pertain to derivatives and not to this compound itself. The specific vinyl substitution at the 2-position will significantly influence the molecule's electronic and steric properties, and thus its binding affinity for enzyme active sites.

Comparison with Known Inhibitors

To provide a context for potential future studies, the following tables summarize the inhibitory concentrations (IC50) of known inhibitors for tyrosinase, xanthine oxidase, and alpha-glucosidase.

Table 1: Comparative Efficacy of Tyrosinase Inhibitors

InhibitorIC50 (µM)Source
Kojic Acid23.64 ± 2.56[7]
Thio-quinazolinone Derivative~34.67[7]
This compoundData not available

Table 2: Comparative Efficacy of Xanthine Oxidase Inhibitors

InhibitorIC50 (µM)Source
Allopurinol29.72[8]
Febuxostat0.02[9]
Viniferifuran12.32[8]
Thiazole-5-carboxylic acid derivative0.45[9]
This compoundData not available

Table 3: Comparative Efficacy of Alpha-Glucosidase Inhibitors

InhibitorIC50 (µM)Source
Acarbose13.88 (mM)[10]
1-Deoxynojirimycin52.02[11]
3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivative0.0645[5]
This compoundData not available

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of tyrosinase, xanthine oxidase, and alpha-glucosidase inhibitors.

Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound)

  • Known inhibitor (e.g., Kojic acid)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound and known inhibitor at various concentrations.

  • In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound or known inhibitor.

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Xanthine Oxidase Inhibition Assay

This assay determines the inhibitory effect on xanthine oxidase by measuring the production of uric acid from xanthine.

Materials:

  • Xanthine oxidase

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Test compound

  • Known inhibitor (e.g., Allopurinol)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of the test compound and known inhibitor at various concentrations.

  • In a cuvette, mix phosphate buffer, xanthine solution, and the test compound or known inhibitor.

  • Initiate the reaction by adding the xanthine oxidase solution.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, for a set period.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.

Alpha-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound

  • Known inhibitor (e.g., Acarbose)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound and known inhibitor at various concentrations.

  • In a 96-well plate, add phosphate buffer and the test compound or known inhibitor.

  • Add the α-glucosidase solution to each well and incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Start the reaction by adding the pNPG solution.

  • Incubate the plate at 37°C for a further period (e.g., 20 minutes).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and determine the IC50 value as previously described.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general enzymatic reaction pathways and a typical experimental workflow for inhibitor screening.

Enzyme_Reaction_Pathway cluster_tyrosinase Tyrosinase Pathway cluster_xanthine_oxidase Xanthine Oxidase Pathway cluster_alpha_glucosidase Alpha-Glucosidase Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid XO Xanthine Oxidase XO->Xanthine XO->UricAcid Carbohydrates Complex Carbohydrates Glucose Glucose Carbohydrates->Glucose Hydrolysis AlphaGlucosidase α-Glucosidase AlphaGlucosidase->Glucose

Caption: General enzymatic reaction pathways for Tyrosinase, Xanthine Oxidase, and Alpha-Glucosidase.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents assay_setup Set up Reaction Mixtures (Control, Known Inhibitor, Test Compound) prepare_reagents->assay_setup incubation Incubation assay_setup->incubation measurement Spectrophotometric Measurement incubation->measurement data_analysis Calculate % Inhibition and IC50 Values measurement->data_analysis comparison Compare Efficacy data_analysis->comparison end End comparison->end

Caption: A generalized experimental workflow for screening and evaluating enzyme inhibitors.

References

A Comparative Guide to the Biological Activities of 3-Hydroxy-4H-pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo activities of 3-hydroxy-4H-pyran-4-one derivatives, compounds structurally related to 3-hydroxy-2-vinyl-4H-pyran-4-one. This analysis is supported by experimental data from various studies and includes detailed methodologies for key assays.

In Vitro Activity: Cytotoxicity Against Cancer Cell Lines

The in vitro cytotoxic activity of several 3-hydroxy-4H-pyran-4-one derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these studies. The data consistently demonstrates that these derivatives possess cytotoxic properties, with their efficacy varying based on the specific chemical substitutions and the cancer cell line being tested.

Below is a summary of the IC50 values for various 3-hydroxy-4H-pyran-4-one derivatives from multiple studies.

Compound DerivativeCell LineIC50 (µM)Reference
5-hydroxy-2-iodomethyl-4-pyranoneL1210 (Murine Leukemia)3.15[1]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Murine Leukemia)3.40[1]
6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranoneL1210 (Murine Leukemia)3.75[1]
2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Murine Leukemia)4.30[1]
5-benzyloxy-2-chloromethyl-4-pyranoneL1210 (Murine Leukemia)5[1]
6-bromo-2-chloromethyl-4-pyranoneL1210 (Murine Leukemia)13.50[1]
6-chloro-2-chloromethyl-5-hydroxy-4-pyranoneL1210 (Murine Leukemia)18[1]
2-chloromethyl-5-hydroxy-4-pyranoneL1210 (Murine Leukemia)20[1]
Phomapyrone AHL-60 (Human Leukemia)34.62[2]
Phomapyrone BHL-60 (Human Leukemia)27.90[2]
4d (a 4H-pyran derivative)HCT-116 (Colorectal Cancer)75.1[3][4]
4k (a 4H-pyran derivative)HCT-116 (Colorectal Cancer)85.88[3][4]
In Vivo Activity: Antitumor Effects in Xenograft Models

While specific in vivo data for this compound is limited, studies on related 4H-pyran derivatives have shown promising antitumor activity in animal models. These studies often involve the use of xenograft models, where human cancer cells are implanted into immunocompromised mice, which are then treated with the compound of interest. The primary endpoints in these studies are typically tumor growth inhibition and reduction in tumor weight.

For instance, certain 4H-pyran derivatives have been predicted to possess good physicochemical and pharmacokinetic properties suitable for in vivo bioavailability, suggesting their potential for further development as orally administered anticancer agents.[3][4][5][6]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow plate_cells Plate Cells in 96-well Plate add_compound Add Test Compound plate_cells->add_compound 24h incubate_cells Incubate add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (Formazan Formation) add_mtt->incubate_mtt 2-4h solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

In Vivo Antitumor Activity: Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous tumor xenograft model.[11]

Procedure:

  • Cell Preparation: Culture human cancer cells in vitro, harvest them, and resuspend in a suitable medium, such as phosphate-buffered saline (PBS), at a specific concentration (e.g., 1 x 10^7 cells/mL).[12]

  • Animal Model: Use immunocompromised mice (e.g., nude mice) aged 4-6 weeks.[13]

  • Tumor Cell Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 cells in 0.2 mL) into the flank of each mouse.[12][13]

  • Compound Administration: Once the tumors reach a palpable size, randomly divide the mice into control and treatment groups. Administer the test compound via a suitable route (e.g., intraperitoneal, oral) at predetermined doses and schedules. The control group receives the vehicle.[13]

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week).[12] Calculate the tumor volume using the formula: (Length x Width²) / 2.[12]

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.[12][13]

Xenograft_Model_Workflow cluster_workflow Tumor Xenograft Model Workflow prepare_cells Prepare Cancer Cells inject_cells Inject Cells into Mice prepare_cells->inject_cells tumor_growth Allow Tumors to Grow inject_cells->tumor_growth group_animals Group Animals tumor_growth->group_animals treat_animals Treat with Compound/Vehicle group_animals->treat_animals measure_tumors Measure Tumor Volume treat_animals->measure_tumors Repeatedly endpoint Endpoint: Excise and Weigh Tumors measure_tumors->endpoint End of Study

Caption: General workflow for an in vivo tumor xenograft study.

Signaling Pathways

Studies on 4H-pyran derivatives suggest that their cytotoxic effects may be mediated through the inhibition of key cell cycle regulators and the induction of apoptosis (programmed cell death).

Inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Induction of Apoptosis

Some 4H-pyran derivatives have been shown to inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme for cell cycle progression.[3] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from proliferating.[3] Furthermore, these compounds can induce apoptosis, often through the activation of caspase-3, a key executioner caspase.[3][5]

Signaling_Pathway cluster_pathway Proposed Signaling Pathway of 4H-Pyran-4-one Derivatives Pyranone 4H-Pyran-4-one Derivative CDK2 CDK2 Pyranone->CDK2 Inhibits Caspase3 Caspase-3 Activation Pyranone->Caspase3 Induces CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Apoptosis Apoptosis Caspase3->Apoptosis Leads to

Caption: Proposed mechanism of action for some 4H-pyran-4-one derivatives.

References

Investigating the Selectivity of 3-hydroxy-2-vinyl-4H-pyran-4-one: A Comparative Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the novel compound, 3-hydroxy-2-vinyl-4H-pyran-4-one. While direct cross-reactivity studies on this specific molecule are not yet available in published literature, this document outlines a comprehensive strategy for its evaluation. The proposed investigations are based on the known biological activities of structurally related 4H-pyran-4-one derivatives, which have demonstrated a range of effects including antioxidant, antimicrobial, and anticancer properties. Understanding the cross-reactivity profile of this compound is crucial for determining its therapeutic potential and off-target effects.

Potential for Cross-Reactivity with Known Drug Targets

The 4H-pyran-4-one scaffold is present in a variety of biologically active molecules, suggesting that derivatives could interact with multiple cellular targets.[1][2] Notably, certain 4H-pyran derivatives have been identified as inhibitors of enzymes such as Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3][4] Given the structural similarities, it is plausible that this compound may exhibit cross-reactivity with various kinases and other enzymes. Therefore, a systematic evaluation against a panel of relevant biological targets is warranted.

Proposed Experimental Workflow for Cross-Reactivity Profiling

To comprehensively assess the selectivity of this compound, a multi-tiered experimental approach is recommended. This workflow is designed to identify potential off-target interactions and quantify the binding affinity and inhibitory activity against a panel of selected proteins.

G Figure 1. Proposed Experimental Workflow A Compound Synthesis & Purification of This compound B High-Throughput Screening (HTS) - Broad panel of kinases - Other relevant enzymes & receptors A->B C Confirmation of Primary Hits (Single-point assays) B->C D Dose-Response & IC50/EC50 Determination - Enzyme Inhibition Assays - Receptor Binding Assays C->D E Selectivity Profiling (Comparison against a panel of related targets) D->E F Mechanism of Action Studies - Enzyme kinetics - Cellular assays E->F

Caption: Proposed workflow for cross-reactivity studies.

Detailed Experimental Protocols

Kinase Inhibition Assay (Example: CDK2)

This assay will determine the in vitro potency of this compound to inhibit the activity of CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme complex

  • ATP (Adenosine triphosphate)

  • Histone H1 (substrate)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Roscovitine)

  • Kinase assay buffer

  • Radiolabeled ATP ([γ-³²P]ATP) or ADP-Glo™ Kinase Assay kit

  • 96-well microplates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, recombinant CDK2/Cyclin E1, and Histone H1 substrate.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for ADP-Glo™).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • For the radiometric assay, spot the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Receptor Binding Assay (Hypothetical Target: G-Protein Coupled Receptor - GPCR)

This assay will assess the ability of this compound to displace a known radioligand from a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-agonist/antagonist)

  • This compound (test compound)

  • Unlabeled known ligand (for non-specific binding determination)

  • Binding buffer

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the test compound dilutions, cell membranes, and the radiolabeled ligand at a fixed concentration.

  • To determine non-specific binding, a separate set of wells will contain the radiolabeled ligand and a high concentration of the unlabeled known ligand.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the percentage of inhibition of specific binding for each compound concentration.

  • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how the cross-reactivity profile of this compound could be compared with other structurally related compounds or known inhibitors.

Table 1: Comparative Kinase Inhibition Profile (IC50 in µM)

CompoundCDK2/Cyclin E1PIM1GSK3βROCK1
This compound5.2>10025.7>100
Roscovitine (Control)0.178.50.815.2
Quercetin (Flavonoid control)3.812.11.522.4

Table 2: Comparative Receptor Binding Profile (Ki in µM)

CompoundGPCR Target AGPCR Target BGPCR Target C
This compound>10015.3>100
Known Ligand A (Control)0.05>100>100
Known Ligand B (Control)>1000.02>100

Potential Signaling Pathway Interactions

Based on the known activities of 4H-pyran-4-one derivatives, this compound could potentially modulate various signaling pathways. For instance, if it inhibits CDK2, it could impact the cell cycle progression. The following diagram illustrates a simplified representation of the cell cycle pathway that could be investigated.

G Figure 2. Simplified Cell Cycle Pathway cluster_0 Cell Cycle Progression cluster_1 Key Regulators G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->G1 Promotes CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S Initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S Maintains CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M Initiates Test_Compound This compound Test_Compound->CyclinE_CDK2 Potential Inhibition Test_Compound->CyclinA_CDK2 Potential Inhibition

Caption: Potential interaction with the cell cycle pathway.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently lacking, this guide provides a robust framework for its systematic evaluation. By employing the proposed experimental workflows and assays, researchers can elucidate the selectivity profile of this novel compound, a critical step in its development as a potential therapeutic agent. The hypothetical data and pathway diagrams serve as illustrative examples of how the findings can be presented and interpreted to guide further research and development efforts.

References

Safety Operating Guide

Proper Disposal of 3-hydroxy-2-vinyl-4H-pyran-4-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of 3-hydroxy-2-vinyl-4H-pyran-4-one. The information herein is compiled to ensure the safety of laboratory personnel and adherence to environmental regulations. As a dedicated partner in your research endeavors, we prioritize providing value beyond the product itself, building a foundation of trust through comprehensive safety and handling information.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS Nos. 194361-82-5 or 4940-21-0) was not available at the time of this writing. The following disposal procedures are based on the SDS for the closely related structural analog, 2-Ethyl-3-hydroxy-4H-pyran-4-one (Ethyl Maltol, CAS No. 4940-11-8)[1][2], and general laboratory chemical waste guidelines[3][4][5][6][7]. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.

Hazard Profile and Safety Summary

Based on the data for its ethyl analog, this compound should be handled as a compound that is harmful if swallowed[2]. Personal Protective Equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound.

Quantitative Data from Analog Compound (Ethyl Maltol)

PropertyValueReference
Acute Oral ToxicityCategory 4[2]
Molecular FormulaC7H8O3[1]
Molecular Weight140.14 g/mol
AppearanceWhite crystalline powder[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Place unused or expired this compound, and any grossly contaminated items (e.g., weigh boats, contaminated paper towels), into a dedicated, properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid[4].

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes, when mixed, can react violently or emit flammable or poisonous gases[4].

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, the entire solution should be disposed of as hazardous waste.

    • Collect the liquid waste in a sealable, chemical-resistant container.

    • Segregate halogenated and non-halogenated solvent waste into separate containers[5][6].

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, gloves) with trace contamination should be placed in a designated solid chemical waste container[5].

    • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled[3][4][7].

  • The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The specific hazards associated with the chemical (e.g., "Harmful if Swallowed").

3. Storage of Chemical Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[4][7].

  • The SAA must be at or near the point of waste generation[7].

  • Ensure that containers are kept closed at all times, except when adding waste[4][7].

  • Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8].

  • If the compound is determined to be a flammable solid, it should be stored in a flammable-safe cabinet[3].

4. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's EHS department[4][7].

  • Follow your institution's specific procedures for requesting a chemical waste pickup[3].

5. Spill and Emergency Procedures:

  • In the event of a small spill, avoid generating dust.[8]

  • Carefully sweep up the solid material using spark-proof tools and place it into a suitable container for disposal[8].

  • For larger spills or if you feel it is unsafe to clean up, evacuate the area and contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Contaminated This compound waste_form Determine Waste Form start->waste_form solid_waste Solid Waste (Pure compound, contaminated solids) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_form->liquid_waste Liquid collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid segregate Segregate Halogenated and Non-Halogenated Solvents liquid_waste->segregate store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid Place in Labeled Liquid Hazardous Waste Container halogenated Halogenated Waste Container segregate->halogenated Yes non_halogenated Non-Halogenated Waste Container segregate->non_halogenated No halogenated->store non_halogenated->store pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->pickup end End of Process pickup->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-hydroxy-2-vinyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 3-hydroxy-2-vinyl-4H-pyran-4-one. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard.Protects against splashes and airborne particles that can cause serious eye irritation[1][2].
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.Prevents skin contact, which may cause irritation[1][2].
Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.Protects skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes inhalation of any potential vapors or dust, which may cause respiratory irritation[1][3]. Many pyranone compounds can be volatile organic compounds (VOCs)[4][5][6][7][8].

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes risks during the handling of this compound.

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible[2].

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to control potential vapor or dust exposure[9].

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use appropriate tools (spatulas, scoops) for transferring the solid material to prevent contamination and dispersal.

    • Keep containers of the compound tightly closed when not in use[2][10].

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate reusable equipment according to standard laboratory procedures.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical for safety and environmental protection.

  • Chemical Waste:

    • Dispose of this compound and any materials contaminated with it (e.g., weighing paper, pipette tips) in a designated hazardous waste container.

    • The waste container must be clearly labeled with the full chemical name and associated hazards[9].

    • Do not mix this waste with other incompatible waste streams. Consult your institution's chemical waste management guide for specific segregation requirements[11].

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous chemical waste[9].

    • After rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular laboratory glass/plastic waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Prep 1. Preparation - Clean fume hood - Verify safety equipment - Assemble materials - Don PPE Handle 2. Handling - Work in fume hood - Avoid contact - Use proper tools - Keep container closed Prep->Handle Proceed with caution PostHandle 3. Post-Handling - Clean work area - Decontaminate equipment - Doff PPE correctly - Wash hands Handle->PostHandle ChemWaste 4a. Chemical Waste - Dispose in labeled  hazardous waste container PostHandle->ChemWaste Solid & Liquid Waste ContainerWaste 4b. Container Disposal - Triple rinse container - Collect rinsate as  hazardous waste PostHandle->ContainerWaste Empty Containers FinalDisposal 5. Final Disposal - Follow institutional  guidelines ChemWaste->FinalDisposal ContainerWaste->FinalDisposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-2-vinyl-4H-pyran-4-one
Reactant of Route 2
3-hydroxy-2-vinyl-4H-pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.